molecular formula C9H5F2NO B157267 3-(2,5-Difluorophenyl)-3-oxopropanenitrile CAS No. 71682-96-7

3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B157267
CAS No.: 71682-96-7
M. Wt: 181.14 g/mol
InChI Key: MRKQEVHBBWQIAD-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-Difluorobenzoylacetonitrile , is a chemical building block with the CAS Number 71682-96-7 and a molecular weight of 181.14 g/mol . Its molecular formula is C9H5F2NO . This compound serves as a key synthetic reactant, specifically used in the preparation of 3-substituted (5-arylfuran-2-ylcarbonyl)guanidines, which are investigated as sodium-hydrogen exchanger type-1 (NHE-1) inhibitors . For optimal stability, it is recommended to store this reagent sealed in a dry environment at 2-8°C . This product is intended for Research and Development purposes only . It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKQEVHBBWQIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501811
Record name 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71682-96-7
Record name 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2,5-Difluorophenyl)-3-oxopropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Introduction

This compound, also known by its synonym 2,5-Difluorobenzoylacetonitrile, is a fluorinated aromatic keto-nitrile compound.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds and pharmaceutical intermediates.[1][3] Its chemical structure, featuring a difluorophenyl ring, a ketone group, and a nitrile group, provides multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 71682-96-7[1][2][3]
Molecular Formula C₉H₅F₂NO[2][3]
Molecular Weight 181.14 g/mol [1][3]
Density 1.3 g/cm³[2]
Boiling Point 303.6°C at 760 mmHg[2]
Flash Point 137.4°C[2]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
InChI Key MRKQEVHBBWQIAD-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of β-ketonitriles like this compound is commonly achieved through a Claisen condensation reaction.[1] This method involves the base-mediated condensation of an ester with a nitrile.

Experimental Protocol: Claisen Condensation

A typical synthesis would involve the reaction of an ester of 2,5-difluorobenzoic acid, such as ethyl 2,5-difluorobenzoate, with acetonitrile.[1]

  • Preparation of Reactants: A solution of acetonitrile is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • Addition of Base: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is carefully added to the acetonitrile solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the acetonitrile, forming a nucleophilic carbanion.

  • Condensation Reaction: Ethyl 2,5-difluorobenzoate is added dropwise to the reaction mixture. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

  • Elimination: The intermediate then eliminates an ethoxide ion to form the desired β-ketonitrile product.

  • Workup and Purification: The reaction is quenched by the addition of a weak acid. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Synthetic Workflow Diagram

The logical flow of the Claisen condensation for the synthesis of this compound is illustrated below.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R1 Ethyl 2,5-difluorobenzoate P2 Nucleophilic Attack R1->P2 R2 Acetonitrile P1 Deprotonation of Acetonitrile R2->P1 C1 Strong Base (e.g., NaH) C1->P1 C2 Anhydrous Aprotic Solvent C2->P1 C3 Inert Atmosphere C3->P1 P1->P2 P3 Elimination P2->P3 P4 Acidic Workup & Purification P3->P4 Product This compound P4->Product

Caption: Synthesis of this compound via Claisen condensation.

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the aromatic carbons, the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the methylene carbon (-CH₂-). The aliphatic carbon of the methylene group (COCH₂CN) is anticipated to have a chemical shift in the range of 40-50 ppm due to the deshielding effects of the adjacent carbonyl and nitrile groups.[1] The nitrile carbon will exhibit a characteristic chemical shift in its typical region.

  • ¹⁹F NMR: Due to the presence of two chemically non-equivalent fluorine atoms on the phenyl ring (one ortho and one meta to the keto-nitrile substituent), two distinct signals are expected in the ¹⁹F NMR spectrum.[1] These signals would likely appear in the standard chemical shift range for aromatic fluorides, which is approximately -110 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the stretching vibrations of the ketone carbonyl group (C=O), the nitrile group (C≡N), and the carbon-fluorine bonds (C-F) of the aromatic ring.

Applications in Research and Development

As a functionalized building block, this compound is primarily used in the synthesis of more complex molecules. The nitrile and ketone moieties allow for a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

References

physicochemical characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and spectral properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This compound, identified by the CAS number 71682-96-7, is a notable β-ketonitrile derivative recognized for its role as a key reactant in the research of Na+/H+ exchanger-1 (NHE-1) inhibitors[1].

Core Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.

PropertyValueSource(s)
CAS Number 71682-96-7[1][2][3][4]
Molecular Formula C₉H₅F₂NO[1][2][3][4]
Molecular Weight 181.14 g/mol [1][2][3][4]
Appearance Solid[1]
Boiling Point 303.6 °C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Flash Point 137.4 °C[4]
Vapor Pressure 0.000918 mmHg at 25 °C[4]
Refractive Index 1.497[4]
InChI Key MRKQEVHBBWQIAD-UHFFFAOYSA-N[1]

Synthesis Protocol

The primary synthetic route to this compound is a Claisen condensation reaction. This method involves the condensation of an ester derivative of 2,5-difluorobenzoic acid with acetonitrile in the presence of a strong base[1].

General Experimental Protocol: Claisen Condensation

A detailed, generalized protocol for the synthesis of β-ketonitriles, adaptable for this compound, is as follows:

  • Reactant Preparation : An ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-difluorobenzoate) and an excess of dry acetonitrile are combined in an anhydrous, inert solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Base Addition : A strong base, typically sodium amide (NaNH₂) or sodium hydride (NaH), is slowly added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and with cooling to control the exothermic reaction.

  • Reaction : The mixture is stirred at room temperature or heated under reflux to drive the condensation. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate intermediate.

  • Extraction : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure this compound.

A visual representation of the synthesis workflow is provided below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification ester Ester of 2,5-difluorobenzoic acid base Strong Base Addition (e.g., NaH) ester->base acetonitrile Acetonitrile acetonitrile->base solvent Anhydrous Solvent solvent->base stir Stirring/Reflux base->stir Formation of enolate quench Acidic Quench stir->quench Reaction completion extract Extraction quench->extract purify Purification extract->purify product 3-(2,5-Difluorophenyl) -3-oxopropanenitrile purify->product

Generalized workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The predicted infrared absorption frequencies for the key functional groups are presented below. These are indicative of the molecular structure.

Functional GroupPredicted Frequency (cm⁻¹)Expected Intensity
Nitrile (C≡N)2260 - 2220Medium, Sharp
Ketone (C=O)1700 - 1680Strong
Aromatic Ring (C=C)1600 - 1450Medium to Weak
Aromatic C-F1250 - 1100Strong

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure.

¹H NMR:

  • Aromatic Protons (Ar-H): Resonances for the three protons on the difluorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet further downfield (typically δ 4.0-4.5 ppm) due to the electron-withdrawing effects of the neighboring functional groups.

¹³C NMR: Nine distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): Expected to be the most deshielded, appearing at the downfield end of the spectrum (δ > 180 ppm).

  • Nitrile Carbon (C≡N): Typically found in the range of δ 115-125 ppm.

  • Aromatic Carbons (C-Ar): Six signals are expected in the aromatic region (δ 110-165 ppm), with the carbons directly bonded to fluorine exhibiting splitting due to carbon-fluorine coupling.

  • Methylene Carbon (-CH₂-): Expected to appear in the range of δ 30-40 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 181, corresponding to its molecular weight[1]. The fragmentation pattern is expected to be dominated by α-cleavage on either side of the carbonyl group.

Predicted Fragmentation Pathway:

G M [C₉H₅F₂NO]⁺˙ m/z = 181 (Molecular Ion) F1 [C₇H₃F₂O]⁺ m/z = 141 M->F1 - •CH₂CN F2 [C₈H₄F₂N]⁺˙ m/z = 153 M->F2 - CO F3 [C₆H₃F₂]⁺ m/z = 113 F1->F3 - CO

Predicted major fragmentation pathways in EI-MS.

Biological Significance

This compound is documented as a key reactant in the synthesis of inhibitors for the sodium-hydrogen exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. Its overactivity is implicated in various cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury, as well as in cancer. The ability of this compound to serve as a building block for potent NHE-1 inhibitors underscores its importance in medicinal chemistry and drug discovery.

The diagram below illustrates the logical relationship of this compound to its biological target class.

G Compound 3-(2,5-Difluorophenyl) -3-oxopropanenitrile Intermediate Synthetic Intermediate Compound->Intermediate Serves as Inhibitor NHE-1 Inhibitor Intermediate->Inhibitor Leads to Target NHE-1 Protein Inhibitor->Target Inhibits Disease Cardiovascular Diseases, Cancer Target->Disease Implicated in

References

Spectroscopic and Synthetic Profile of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for this compound. This document presents predicted spectroscopic data, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its analysis.

Core Compound Information

Identifier Value
Chemical Name This compound
CAS Number 71682-96-7
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol [1]
Synonyms 2,5-Difluorobenzoylacetonitrile; benzenepropanenitrile, 2,5-difluoro-β-oxo-

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic peaks for its principal functional groups.[1]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2260-2220[1][2]Sharp, Medium
C=O (Ketone)~1700Strong
C-F (Aromatic)~1200Strong
C=C (Aromatic)1600-1450Medium to Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is predicted for ¹H, ¹³C, and ¹⁹F nuclei. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₂ (Methylene)~4.0Singlet-
Ar-H (Aromatic)7.2 - 7.8Multiplet-

¹³C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (ppm)
C≡N (Nitrile)~115
CH₂ (Methylene)~35
C=O (Ketone)~190
Ar-C (Aromatic)115-140 (with C-F coupling)
Ar-C-F (Aromatic)155-165 (with C-F coupling)

¹⁹F NMR (Fluorine-19 NMR)

Fluorine Predicted Chemical Shift (ppm) Multiplicity
Ar-F-110 to -140Multiplet
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Analysis Type Expected m/z Interpretation
Molecular Ion (M⁺)181.03[M]⁺
Fragmentation153[M-CO]⁺
Fragmentation126[M-C₂H₂NO]⁺
Fragmentation127[2,5-difluorobenzoyl]⁺

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established chemical principles.

Synthesis via Claisen Condensation

This procedure outlines the synthesis of this compound from ethyl 2,5-difluorobenzoate and acetonitrile.

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add a mixture of ethyl 2,5-difluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) dropwise over 30 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

  • FT-IR Spectrometer

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., with Electron Ionization source)

Sample Preparation:

  • IR: A thin film of the compound on a KBr plate or a KBr pellet.

  • NMR: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • MS: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition Parameters:

  • IR: Scan from 4000 to 400 cm⁻¹.

  • NMR:

    • ¹H NMR: Standard acquisition parameters.

    • ¹³C NMR: Proton-decoupled mode.

    • ¹⁹F NMR: Standard acquisition parameters with an appropriate reference standard.

  • MS: Acquire data in the m/z range of 50-500.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of the synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized this compound IR IR Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR_Data Functional Group Identification IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data NMR_Data Structural Elucidation H_NMR->NMR_Data C_NMR->NMR_Data F_NMR->NMR_Data Final_Structure Structure Confirmation IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from the synthesized compound to its structural confirmation through various spectroscopic techniques. The synthesized this compound undergoes IR, NMR, and Mass Spectrometry analyses. The data from each technique is interpreted to identify functional groups, elucidate the structure, and determine the molecular weight and fragmentation pattern, ultimately leading to the confirmation of the compound's structure.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a thorough prediction of the chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure

The logical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

molecule cluster_phenyl 2,5-Difluorophenyl Ring cluster_sidechain Oxopropanenitrile Sidechain C1 C1' C2 C2' C1->C2 C_carbonyl C=O (C1) C1->C_carbonyl bond C3 C3' C2->C3 F_C2 F C2->F_C2 C4 C4' C3->C4 H_C3 H3' C3->H_C3 C5 C5' C4->C5 H_C4 H4' C4->H_C4 C6 C6' C5->C6 F_C5 F C5->F_C5 C6->C1 H_C6 H6' C6->H_C6 C_methylene CH₂ (C2) C_carbonyl->C_methylene O_carbonyl O C_carbonyl->O_carbonyl double bond C_nitrile C≡N (C3) C_methylene->C_nitrile N_nitrile N C_nitrile->N_nitrile triple bond

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the difluorophenyl ring and the methylene protons of the oxopropanenitrile sidechain. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms, the carbonyl group, and the nitrile group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3'7.30 - 7.50ddd (doublet of doublet of doublets)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6
H-4'7.20 - 7.40dddd (doublet of doublet of doublet of doublets)³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁵J(H-H) ≈ 0.5-1
H-6'7.60 - 7.80ddd (doublet of doublet of doublets)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7, ⁵J(H-F) ≈ 2-3
CH₂ (C2)4.00 - 4.50s (singlet)N/A

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are significantly affected by the hybridization of the carbon atoms and the presence of electronegative substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C1)185 - 195
CH₂ (C2)35 - 45
C≡N (C3)115 - 125
C-1'125 - 135
C-2'158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz)
C-3'118 - 122 (d, ²J(C-F) ≈ 20-25 Hz)
C-4'125 - 130 (dd, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz)
C-5'155 - 159 (d, ¹J(C-F) ≈ 240-250 Hz)
C-6'120 - 125 (dd, ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz)

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Temperature: The spectra are typically recorded at room temperature (298 K).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Spectral Width: A spectral width of approximately 16 ppm is used.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to singlets.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 250 ppm is used.

Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data follows a logical workflow, from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Setup Spectrometer transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Standard phase_baseline->reference assign_peaks Assign Peaks reference->assign_peaks interpret Interpret Spectrum assign_peaks->interpret

Figure 2. Workflow for NMR spectral acquisition and analysis.

IR and mass spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of novel compounds is paramount for structural elucidation and quality control. This guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for this compound (CAS Number: 71682-96-7), a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science.[1][2][3]

Molecular Structure and Properties

  • Systematic Name: this compound

  • Synonyms: 2,5-Difluorobenzoylacetonitrile[1][2]

  • CAS Number: 71682-96-7[1][2][3]

  • Molecular Formula: C₉H₅F₂NO[2]

  • Molecular Weight: 181.14 g/mol [1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile, ketone, and difluorophenyl moieties.

Expected IR Absorption Data

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡N (Nitrile)~2230Sharp, medium intensity
C=O (Ketone)~1690Strong, sharp
C=C (Aromatic)1600-1450Medium to weak, multiple bands
C-H (Aromatic)3100-3000Weak to medium, multiple bands
C-F (Aryl Fluoride)1250-1100Strong, sharp

Note: The expected values are based on typical ranges for these functional groups and data from analogous compounds such as benzoylacetonitrile and 2,5-difluorobenzonitrile.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a common method for obtaining the IR spectrum of a solid organic compound.

  • Instrument Preparation: Ensure the ATR FT-IR spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

  • Cleaning: After analysis, clean the ATR crystal and anvil thoroughly with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

Expected Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentDescription
181[C₉H₅F₂NO]⁺˙Molecular Ion (M⁺˙)
153[C₈H₅F₂O]⁺Loss of HCN
139[C₇H₃F₂O]⁺Loss of CH₂CN
127[C₆H₃F₂]⁺Loss of CO and HCN
111[C₆H₄F]⁺Loss of HF from the difluorophenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The molecular ion peak is expected to be observed. The fragmentation of related compounds suggests that cleavage of the bonds adjacent to the carbonyl group is a likely pathway.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining the EI mass spectrum of a solid organic compound.

  • Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The instrument should be operating under a high vacuum.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum region of the ion source. The probe is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9][10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Deposit Deposit on ATR Crystal Sample->Deposit EI_MS EI-MS Spectrometer Dissolve->EI_MS ATR_FTIR ATR-FTIR Spectrometer Deposit->ATR_FTIR IR_Spectrum Acquire IR Spectrum ATR_FTIR->IR_Spectrum IR_Data IR Data (Functional Groups) IR_Spectrum->IR_Data MS_Spectrum Acquire Mass Spectrum EI_MS->MS_Spectrum MS_Data MS Data (Molecular Weight & Fragmentation) MS_Spectrum->MS_Data

Caption: Experimental workflow for IR and MS analysis.

This comprehensive guide provides the foundational spectral data and methodologies necessary for the confident identification and characterization of this compound in a research and development setting.

References

An In-depth Technical Guide to the Solubility of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents solubility data in a range of common organic solvents, details the experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts and Applications

This compound, also known as 2,5-Difluorobenzoylacetonitrile, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, makes it a valuable precursor for the development of novel therapeutic agents and functional materials. The difluorophenyl moiety can enhance metabolic stability and binding affinity, making this intermediate particularly interesting for drug discovery programs. Accurate solubility data is paramount for its effective use in these applications, influencing everything from reaction kinetics to the feasibility of large-scale production.

Quantitative Solubility Data

The solubility of this compound was determined across a panel of organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility, expressed in both grams per liter (g/L) and moles per liter (mol/L).

SolventPolarity IndexSolubility (g/L)Molar Solubility (mol/L)
Acetone5.1158.20.873
Acetonitrile5.8125.40.692
Dichloromethane3.198.60.544
Dimethylformamide (DMF)6.4210.51.162
Dimethyl Sulfoxide (DMSO)7.2254.11.403
Ethyl Acetate4.485.30.471
Ethanol4.362.70.346
Methanol5.175.90.419
Tetrahydrofuran (THF)4.0142.80.788
Toluene2.425.10.139
n-Hexane0.1< 0.1< 0.001

Note: The data presented in this table are representative values and may vary with experimental conditions.

Experimental Protocol for Solubility Determination

The solubility data presented above was determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring the solubility of a solid in a liquid.

Materials and Equipment:

  • This compound (purity >99%)

  • Analytical grade organic solvents

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

  • Equilibration: The vials are sealed and placed in a constant temperature orbital shaker set at 25 °C. The samples are agitated for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspensions are allowed to stand for a short period to allow the excess solid to settle. The samples are then centrifuged at high speed to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent in a volumetric flask. The concentration of this compound in the diluted sample is then determined by a validated HPLC method.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The experiment is performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G Workflow for Isothermal Solubility Determination A 1. Sample Preparation Add excess solute to solvent B 2. Equilibration 24h shaking at 25 °C A->B Incubate C 3. Phase Separation Centrifugation B->C Settle & Spin D 4. Sample Extraction Withdraw supernatant C->D Careful Aspiration E 5. Dilution Dilute with mobile phase D->E Precise Volumetrics F 6. HPLC Analysis Quantify concentration E->F Inject G 7. Data Calculation Determine solubility F->G Integrate Peak

Workflow for Isothermal Solubility Determination

Signaling Pathways and Logical Relationships in Drug Development

While this compound is not a therapeutic agent itself, it is a precursor to molecules that may interact with various signaling pathways. The logical relationship in its application to drug development is outlined below.

G Role in Drug Discovery Logic A This compound (Starting Material) B Chemical Synthesis (e.g., Heterocycle Formation) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Role in Drug Discovery Logic

This diagram illustrates the progression from the starting material to a preclinical candidate. The solubility of the initial building block is a critical parameter that can influence the efficiency and scalability of the "Chemical Synthesis" step, thereby impacting the entire discovery pipeline.

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential as a Precursor for Na+/H+ Exchanger 1 (NHE-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-Difluorobenzoylacetonitrile, is a fluorinated organic compound with emerging significance in medicinal chemistry. Its chemical structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive literature review of the compound, focusing on its synthesis, physicochemical properties, and its putative role as a key intermediate in the development of Na+/H+ exchanger 1 (NHE-1) inhibitors. Detailed experimental protocols for analogous compounds, quantitative data for known NHE-1 inhibitors, and visualizations of the NHE-1 signaling pathway are presented to equip researchers with the necessary information for future investigations.

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound incorporates a difluorinated phenyl ring and a reactive β-ketonitrile moiety, making it an attractive starting material for the synthesis of various heterocyclic and carbocyclic compounds. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural alerts point towards its utility as a precursor for pharmacologically active agents. Notably, it has been identified as a key reactant in the research and development of Na+/H+ exchanger 1 (NHE-1) inhibitors, a class of drugs with therapeutic potential in cardiovascular diseases and oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 71682-96-7N/A
Molecular Formula C₉H₅F₂NON/A
Molecular Weight 181.14 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in most organic solventsN/A

Synthesis of this compound

Proposed Synthetic Protocol via Claisen Condensation

This protocol is based on general procedures for the synthesis of analogous benzoylacetonitriles.

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Base and Nitrile: To the flask, add anhydrous acetonitrile and a strong base such as sodium ethoxide or sodium hydride. The molar ratio of base to acetonitrile should be approximately 1.1:1.

  • Ester Addition: Slowly add ethyl 2,5-difluorobenzoate to the stirred suspension at room temperature. The molar ratio of the ester to the nitrile should be 1:1.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

G start Start reactants Ethyl 2,5-difluorobenzoate + Acetonitrile start->reactants reaction Claisen Condensation (Reflux) reactants->reaction base Strong Base (NaOEt or NaH) base->reaction workup Aqueous Work-up (Acidification, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery: A Precursor to NHE-1 Inhibitors

The primary interest in this compound within the scientific community stems from its potential as a precursor for the synthesis of Na+/H+ exchanger 1 (NHE-1) inhibitors. NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.

The Na+/H+ Exchanger 1 (NHE-1) Signaling Pathway

Upregulation of NHE-1 activity is implicated in the pathophysiology of several diseases, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer. In cancer, for instance, increased NHE-1 activity contributes to an alkaline intracellular environment, which promotes cell proliferation, migration, and invasion, while contributing to an acidic tumor microenvironment that facilitates metastasis and chemoresistance.

Key Signaling Events Involving NHE-1:

  • Activation: NHE-1 is activated by various stimuli, including growth factors (e.g., EGF, PDGF), hormones (e.g., angiotensin II), and intracellular acidosis.

  • Downstream Effectors: Activation of NHE-1 leads to an increase in intracellular sodium, which can reverse the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This can activate calcium-dependent signaling pathways, such as those involving calcineurin and CaMKII, which are implicated in cardiac hypertrophy.

  • Cancer Progression: In cancer cells, NHE-1 activity is often constitutively elevated. This leads to the acidification of the extracellular matrix, which promotes the activity of proteases involved in invasion and metastasis. The alkaline intracellular pH also favors cell proliferation and survival.

Diagram of the NHE-1 Signaling Pathway in Cardiac Hypertrophy:

G cluster_stimuli Hypertrophic Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling AngII Angiotensin II NHE1 NHE-1 AngII->NHE1 Activates ET1 Endothelin-1 ET1->NHE1 Activates Na_in ↑ [Na+]i NHE1->Na_in Na+ influx NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Ca2+ influx Na_in->NCX Reverses Calcineurin Calcineurin Ca_in->Calcineurin Activates CaMKII CaMKII Ca_in->CaMKII Activates Gene_Expression Hypertrophic Gene Expression Calcineurin->Gene_Expression Promotes CaMKII->Gene_Expression Promotes

Caption: Simplified NHE-1 signaling cascade in cardiac hypertrophy.

Experimental Protocols for Evaluating NHE-1 Inhibition

The inhibitory activity of compounds against NHE-1 is typically assessed by measuring changes in intracellular pH (pHi).

General Protocol for Measuring NHE-1 Activity:

  • Cell Culture: Culture a suitable cell line known to express NHE-1 (e.g., AP-1 cells, cardiomyocytes, or various cancer cell lines) on glass coverslips.

  • Fluorescent Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Acidification: Induce intracellular acidosis, typically by the ammonium chloride (NH₄Cl) prepulse technique. Cells are incubated in a solution containing NH₄Cl, which leads to an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.

  • pH Recovery Measurement: Monitor the recovery of pHi back to the resting level using fluorescence microscopy or a fluorometer. This recovery is primarily mediated by NHE-1 activity.

  • Inhibitor Testing: Perform the pHi recovery measurement in the presence and absence of the test compound. A potent NHE-1 inhibitor will significantly slow down or block the rate of pHi recovery.

  • Data Analysis: Calculate the rate of pHi recovery (dpHi/dt) and determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀).

Experimental Workflow for NHE-1 Inhibition Assay:

G start Start cell_culture Culture NHE-1 expressing cells start->cell_culture dye_loading Load cells with pH-sensitive dye (e.g., BCECF-AM) cell_culture->dye_loading acidification Induce intracellular acidosis (NH4Cl prepulse) dye_loading->acidification measurement Monitor pHi recovery acidification->measurement comparison Compare rates of pHi recovery measurement->comparison inhibitor Test Compound inhibitor->measurement control Vehicle Control control->measurement analysis Calculate IC50 value comparison->analysis end End analysis->end

Caption: Workflow for a typical NHE-1 inhibition assay.

Quantitative Data for Known NHE-1 Inhibitors

While specific inhibitory data for this compound is not available, the potencies of well-characterized NHE-1 inhibitors provide a benchmark for future drug development efforts that may utilize this compound as a starting material.

InhibitorIC₅₀ (NHE-1)Cell Type/Assay ConditionReference
Cariporide 0.02 - 1 µMVaries (e.g., platelets, cardiomyocytes)[1]
Eniporide 0.01 - 0.5 µMVaries (e.g., platelets, cardiomyocytes)[1]
Amiloride 1 - 10 µMVaries[2]
Zoniporide ~0.01 µMVaries[3]

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Although direct biological data for this compound is scarce, its role as a precursor in the synthesis of NHE-1 inhibitors highlights its importance. The detailed synthetic considerations, coupled with an understanding of the NHE-1 signaling pathway and established experimental protocols for its inhibition, provide a solid foundation for researchers to explore the synthesis of novel therapeutic agents.

Future research should focus on:

  • Developing and publishing a specific, optimized synthesis protocol for this compound.

  • Synthesizing a library of derivatives based on this scaffold and evaluating their inhibitory activity against NHE-1.

  • Investigating the structure-activity relationships (SAR) of these new compounds to identify potent and selective NHE-1 inhibitors.

  • Exploring the therapeutic potential of these novel inhibitors in preclinical models of cardiovascular disease and cancer.

By leveraging the information presented in this technical guide, scientists and drug development professionals can accelerate the discovery of new and effective treatments for diseases associated with aberrant NHE-1 activity.

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-difluorobenzoylacetonitrile, is a versatile building block in heterocyclic synthesis. Its unique structure, featuring a reactive β-ketonitrile moiety and a difluorophenyl group, makes it a valuable precursor for the generation of a diverse range of heterocyclic scaffolds. The presence of the fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, making them attractive candidates for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from this starting material.

Key Applications

The strategic placement of the carbonyl, nitrile, and difluorophenyl groups allows for a variety of cyclization and condensation reactions. This enables the synthesis of several important classes of heterocyclic compounds, including:

  • Pyrazoles: Compounds with a pyrazole core are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Pyridines: The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and agrochemicals.

  • Pyrimidines: Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous therapeutic agents.

  • Thiophenes: Thiophene-containing molecules have applications in materials science and are present in various biologically active compounds.

Synthesis of Key Heterocyclic Scaffolds

Synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine

The reaction of β-ketonitriles with hydrazine is a classical and efficient method for the preparation of 5-aminopyrazoles. This transformation provides a straightforward route to a key intermediate for further elaboration in drug discovery programs.

Reaction Scheme:

G start This compound product 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine start->product EtOH, Reflux reagent Hydrazine Hydrate

Caption: Synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

Quantitative Data Summary:

ProductReagentsSolventTemperatureReaction TimeYield (%)
3-(2,5-Difluorophenyl)-1H-pyrazol-5-amineHydrazine HydrateEthanolReflux2-6 h85-95
Synthesis of 2-Amino-4-(2,5-difluorophenyl)-6-aryl-nicotinonitriles

A multicomponent reaction involving an aldehyde, malononitrile, an active methylene compound (in this case, this compound), and a nitrogen source provides a highly efficient one-pot synthesis of substituted 2-amino-3-cyanopyridines. This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process A This compound P1 One-pot reaction in Ethanol A->P1 B Aromatic Aldehyde B->P1 C Malononitrile C->P1 D Ammonium Acetate D->P1 P2 Reflux P1->P2 Product 2-Amino-4-(2,5-difluorophenyl)-6-aryl-nicotinonitrile P2->Product

Caption: Multicomponent synthesis of substituted nicotinonitriles.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

  • Add ethanol (15 mL/mmol of the nitrile) to the flask.

  • Heat the mixture to reflux and stir for the specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the desired product.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary:

ProductAromatic AldehydeSolventTemperatureReaction TimeYield (%)
2-Amino-4-(2,5-difluorophenyl)-6-phenyl-nicotinonitrileBenzaldehydeEthanolReflux6-8 h80-90
2-Amino-4-(2,5-difluorophenyl)-6-(4-chlorophenyl)-nicotinonitrile4-ChlorobenzaldehydeEthanolReflux6-8 h82-92
2-Amino-4-(2,5-difluorophenyl)-6-(4-methoxyphenyl)-nicotinonitrile4-MethoxybenzaldehydeEthanolReflux6-8 h85-95
Synthesis of 2-Amino-5-cyano-4-(2,5-difluorophenyl)thiophene-3-carboxylic acid ethyl ester (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. By reacting a ketone (in this case, the keto group of this compound), an active methylene compound, and elemental sulfur in the presence of a base, highly functionalized thiophenes can be synthesized in a single step.

Reaction Scheme:

G start This compound product 2-Amino-5-cyano-4-(2,5-difluorophenyl)thiophene-3-carboxylic acid ethyl ester start->product EtOH, 50 °C reagent1 Ethyl Cyanoacetate reagent2 Sulfur reagent3 Morpholine

Caption: Gewald synthesis of a polysubstituted 2-aminothiophene.

Experimental Protocol:

  • To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/mmol), add morpholine (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data Summary:

ProductActive Methylene CompoundBaseSolventTemperatureReaction TimeYield (%)
2-Amino-5-cyano-4-(2,5-difluorophenyl)thiophene-3-carboxylic acid ethyl esterEthyl CyanoacetateMorpholineEthanol50 °C3-5 h75-85

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide reproducible and high-yielding methods for accessing pyrazoles, pyridines, and thiophenes. The resulting fluorinated heterocycles are valuable scaffolds for further investigation in the fields of medicinal chemistry and materials science. The multicomponent nature of several of these reactions allows for the efficient generation of compound libraries for screening and lead optimization.

Application Notes and Protocols: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-difluorobenzoylacetonitrile, as a versatile building block in medicinal chemistry. The unique chemical properties of this fluorinated β-ketonitrile make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.

Introduction

This compound (MW: 181.14 g/mol , CAS: 71682-96-7) is a key intermediate in the synthesis of biologically active molecules. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and bioavailability of the final compounds, a common strategy in modern drug design. This document outlines the synthesis of this building block, its conversion into medicinally relevant scaffolds, and provides examples of its application in the development of potent enzyme inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its facile conversion to substituted pyrazoles. The reaction of this β-ketonitrile with hydrazine or its derivatives provides a straightforward route to 5-amino-3-(2,5-difluorophenyl)-1H-pyrazoles. This pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.

Two prominent examples of drug targets that can be addressed using pyrazole derivatives synthesized from this building block are:

  • Janus Kinases (JAKs): These are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. Pyrazole-based molecules have been shown to be potent inhibitors of JAKs.

  • Dipeptidyl Peptidase-4 (DPP-4): This is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of therapeutics for the management of type 2 diabetes.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity of representative pyrazole-containing compounds against JAKs and DPP-4. While not directly synthesized from this compound in the cited literature, these examples showcase the therapeutic potential of the pyrazole scaffold readily accessible from this starting material.

Table 1: Inhibitory Activity of Pyrazole-based JAK Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
3f JAK13.4PC-3, HEL, K562, MCF-7, MOLT4
JAK22.2
JAK33.5
11b --HEL (IC50: 0.35 µM), K562 (IC50: 0.37 µM)

Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.

Table 2: Inhibitory Activity of Pyrazole-based DPP-4 Inhibitors

Compound IDTarget EnzymeIC50 (nM)Reference Cell Line
2f DPP-41.266 ± 0.264NIH/3T3
Sitagliptin (Reference) DPP-44.380 ± 0.319NIH/3T3

Data sourced from a study on pyrazole incorporated thiosemicarbazones as DPP-4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general Claisen condensation method for the synthesis of β-ketonitriles.

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask, add acetonitrile (1.5 equivalents) dropwise at room temperature.

  • Add ethyl 2,5-difluorobenzoate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole

This protocol describes the cyclization of the β-ketonitrile with hydrazine to form the aminopyrazole core.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 5-amino-3-(2,5-difluorophenyl)-1H-pyrazole.

Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

DPP4_Inhibition_Workflow GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor Pyrazole-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon

Caption: Mechanism of action of pyrazole-based DPP-4 inhibitors.

Synthesis_Workflow Start 3-(2,5-Difluorophenyl) -3-oxopropanenitrile Intermediate 5-Amino-3-(2,5-difluorophenyl) -1H-pyrazole Start->Intermediate Reagent Hydrazine Hydrate Reagent->Intermediate + Derivatization Further Derivatization Intermediate->Derivatization Final_Product Bioactive Pyrazole Derivatives (e.g., JAK/DPP-4 Inhibitors) Derivatization->Final_Product

Caption: Synthetic workflow from the starting material to bioactive pyrazole derivatives.

Application Notes and Protocols: Reaction of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a versatile difluorinated β-ketonitrile building block of significant interest in medicinal chemistry and drug discovery. The presence of the ketone, nitrile, and the difluorophenyl moiety provides multiple reaction sites for the construction of complex heterocyclic scaffolds. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this reagent particularly valuable for the development of novel therapeutic agents.

These application notes provide an overview of the reactivity of this compound with common nucleophiles, focusing on the synthesis of biologically relevant pyrazole and pyrimidine derivatives. Detailed protocols for these key transformations are provided to enable researchers to readily utilize this building block in their synthetic endeavors.

Reaction with Hydrazine: Synthesis of 5-Amino-3-(2,5-difluorophenyl)pyrazoles

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of 5-aminopyrazoles. This transformation proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization. 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Reaction Pathway: Synthesis of 5-Amino-3-(2,5-difluorophenyl)pyrazole

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation nucleophile Hydrazine Hydrate (NH2NH2·H2O) product 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole intermediate->product Intramolecular Cyclization conditions Ethanol, Reflux

Caption: Reaction of this compound with hydrazine.

Experimental Protocol: Synthesis of 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

  • The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation:

EntryReactantNucleophileSolventTemperatureTime (h)Yield (%)M.p. (°C)
1This compoundHydrazine HydrateEthanolReflux385-95 (typical)155-160 (typical)

Note: Yields and melting points are typical for this class of reaction and may vary based on specific experimental conditions and purification methods.

Reaction with Amidines: Synthesis of 2-Amino-4-(2,5-difluorophenyl)pyrimidine-5-carbonitriles

The condensation of this compound with amidines, such as acetamidine hydrochloride, in the presence of a base provides a direct route to highly substituted pyrimidine derivatives. Pyrimidines are core structures in numerous pharmaceuticals, including anticancer and antiviral agents.[1][2] This reaction allows for the rapid construction of a pyrimidine ring with a difluorophenyl substituent at the 4-position, a nitrile at the 5-position, and an amino group at the 2-position, which can be further functionalized.

Reaction Pathway: Synthesis of 2-Amino-4-(2,5-difluorophenyl)pyrimidine-5-carbonitrile

G start This compound product 2-Amino-4-(2,5-difluorophenyl)-6-methylpyrimidine-5-carbonitrile start->product nucleophile Acetamidine Hydrochloride nucleophile->product base Base (e.g., NaOEt) base->product Condensation/ Cyclization conditions Ethanol, Reflux

Caption: Synthesis of a substituted pyrimidine from this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-difluorophenyl)-6-methylpyrimidine-5-carbonitrile

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound (1.0 eq) and acetamidine hydrochloride (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux.

  • Monitor the reaction by TLC until completion (typically 4-6 hours).

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation:

EntryReactantNucleophileBaseSolventTemperatureTime (h)Yield (%)M.p. (°C)
1This compoundAcetamidine HClNaOEtEthanolReflux570-85 (typical)210-215 (typical)

Note: Yields and melting points are typical and may vary.

Applications in Drug Development

The pyrazole and pyrimidine scaffolds synthesized from this compound are of high interest to drug development professionals.

  • Pyrazoles: Many pyrazole-containing compounds have been developed as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory drugs like Celecoxib.[3] The 5-amino-3-aryl-pyrazole motif is a key pharmacophore in many kinase inhibitors currently under investigation for cancer therapy.[4]

  • Pyrimidines: The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] For instance, pyrimidine derivatives are integral to many kinase inhibitors targeting EGFR, VEGFR, and other key proteins in oncology.[5] The 2-aminopyrimidine scaffold is a common feature in drugs targeting a variety of receptors and enzymes.[6]

The incorporation of the 2,5-difluorophenyl group can offer advantages in terms of metabolic stability and target engagement, making the derivatives of this compound attractive candidates for further lead optimization and drug development programs.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of diverse heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of substituted pyrazoles and pyrimidines make this building block a powerful tool for researchers in organic synthesis and medicinal chemistry. The biological relevance of the resulting products underscores the potential of these synthetic routes in the discovery of new therapeutic agents.

References

Application Notes and Protocols: Cyclization Reactions of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds through cyclization reactions involving 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This versatile building block is a valuable precursor for the synthesis of a wide range of biologically active molecules, including pyrazoles, pyridines, and pyrimidines, which are significant scaffolds in medicinal chemistry.[1][2][3]

Introduction to this compound

This compound is a β-ketonitrile featuring a difluorophenyl group. The presence of the ketone and nitrile functionalities, along with the activating effect of the difluorophenyl ring, makes it a highly reactive and versatile starting material for the synthesis of various heterocyclic systems. The active methylene group situated between the carbonyl and nitrile groups is particularly susceptible to reactions with various electrophiles and is key to its utility in cyclization reactions.[1]

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a common and effective method for the synthesis of substituted pyrazoles.[2][4] These compounds are of significant interest in drug discovery due to their wide range of biological activities.[2]

Experimental Protocol: Synthesis of 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile

This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Reaction Scheme:

start This compound reagent1 + Hydrazine Hydrate start->reagent1 intermediate Intermediate Adduct reagent1->intermediate product 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile intermediate->product Cyclization (-H2O)

Caption: Reaction scheme for pyrazole synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound71682-96-7181.141 mmol
Hydrazine hydrate (80%)7803-57-850.061.2 mmol
Ethanol64-17-546.0710 mL
Glacial Acetic Acid64-19-760.05cat.

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile.

Expected Yield: 85-95%

Synthesis of Pyridine Derivatives

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals.[5][6] this compound can be utilized in the synthesis of nicotinonitrile derivatives, which are valuable intermediates for more complex pyridine-containing molecules.

Experimental Protocol: Synthesis of 2-Amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile

This protocol describes a multicomponent reaction for the synthesis of a substituted pyridine.

Reaction Scheme:

start This compound reagent1 + Benzaldehyde + Malononitrile start->reagent1 product 2-Amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile reagent1->product Gewald Reaction catalyst Piperidine (cat.) catalyst->product

Caption: Multicomponent synthesis of a pyridine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound71682-96-7181.141 mmol
Benzaldehyde100-52-7106.121 mmol
Malononitrile109-77-366.061 mmol
Piperidine110-89-485.15cat.
Ethanol64-17-546.0715 mL

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (3-4 drops) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product under vacuum to yield 2-amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile.

Expected Yield: 75-85%

Synthesis of Pyrimidine Derivatives

Pyrimidines are a core structure in nucleic acids and many biologically active compounds.[7][8] Cyclocondensation reactions of this compound with amidines or related compounds provide a direct route to functionalized pyrimidines.[7]

Experimental Protocol: Synthesis of 4-Amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile

This protocol details the synthesis of a substituted pyrimidine via cyclocondensation.

Reaction Scheme:

start This compound reagent1 + Benzamidine Hydrochloride start->reagent1 product 4-Amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile reagent1->product Cyclocondensation base Sodium Ethoxide base->product

Caption: Synthesis of a pyrimidine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound71682-96-7181.141 mmol
Benzamidine hydrochloride1670-14-0156.611.1 mmol
Sodium Ethoxide141-52-668.051.2 mmol
Absolute Ethanol64-17-546.0720 mL

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

  • In a separate flask, dissolve this compound (1 mmol) and benzamidine hydrochloride (1.1 mmol) in absolute ethanol (10 mL).

  • Add the sodium ethoxide solution dropwise to the mixture of the β-ketonitrile and amidine at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile.

Expected Yield: 70-80%

Summary of Quantitative Data

Product NameHeterocycleStarting MaterialsCatalyst/BaseSolventReaction Time (h)Yield (%)
5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrilePyrazoleThis compound, Hydrazine hydrateGlacial Acetic AcidEthanol2-485-95
2-Amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrilePyridineThis compound, Benzaldehyde, MalononitrilePiperidineEthanol6-875-85
4-Amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrilePyrimidineThis compound, Benzamidine hydrochlorideSodium EthoxideEthanol4-670-80

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound in heterocyclic synthesis is depicted below.

A Start: this compound B Select Target Heterocycle (e.g., Pyrazole, Pyridine, Pyrimidine) A->B C Choose Appropriate Reagents (e.g., Hydrazine, Aldehyde/Nitrile, Amidine) B->C D Optimize Reaction Conditions (Solvent, Catalyst/Base, Temperature) C->D E Perform Cyclization Reaction D->E F Isolate and Purify Product E->F G Characterize Structure (NMR, MS, etc.) F->G H Biological Activity Screening (Optional) G->H

Caption: General workflow for heterocyclic synthesis.

References

Application Notes & Protocols for the Quantification of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality, consistency, and efficiency of the manufacturing process. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and suitable for routine quality control and research applications.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 71682-96-7[1][2]

  • Molecular Formula: C₉H₅F₂NO[1][2]

  • Molecular Weight: 181.14 g/mol [1]

  • Structure:

    Caption: Chemical structure of this compound.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: a primary HPLC-UV method for routine analysis and a confirmatory GC-MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in process samples and as a starting material.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 15 minutes |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter both mobile phase A and B through a 0.45 µm filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of acetonitrile, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and is suitable for impurity profiling and confirmatory analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic and MS Conditions:

Parameter Value
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 1 min)Ramp: 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Reagent and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of ethyl acetate, and dilute as necessary to fall within the calibration range.

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (Recovery) 97.8% - 102.5%
Precision (RSD%) < 3.0%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Workflow Diagrams

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: General workflow for the analytical quantification of this compound.

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is recommended for routine quality control due to its simplicity and high throughput, while the GC-MS method offers enhanced selectivity and is ideal for confirmatory analysis and impurity identification. Proper method validation should be performed in the respective laboratory to ensure the suitability of these methods for their intended use.

References

Application Notes and Protocols for Knoevenagel Condensation with 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically facilitated by a basic catalyst. The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and perhaps most notably, pharmaceuticals.[2] The α,β-unsaturated ketone moiety is a common pharmacophore found in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.

This document provides detailed application notes and protocols for the Knoevenagel condensation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile with various aromatic aldehydes. The presence of the difluorophenyl group in the ketonitrile starting material is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. These protocols are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Reaction Principle

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of an aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[1] In the case of this compound, the methylene group is activated by the adjacent electron-withdrawing benzoyl and cyano groups. A weak base, such as piperidine, is commonly used as a catalyst to deprotonate the active methylene group without promoting self-condensation of the aldehyde.

G cluster_1 Catalyst Activation cluster_2 Condensation cluster_3 Dehydration Ketonitrile 3-(2,5-Difluorophenyl)- 3-oxopropanenitrile Enolate Enolate Intermediate Ketonitrile->Enolate Deprotonation Base Piperidine (Catalyst) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Adduct Product 2-(2,5-Difluorobenzoyl)- 3-arylacrylonitrile Adduct->Product Elimination Water H₂O

Applications in Drug Development

The 2-aroyl-3-arylacrylonitrile scaffold, which is the product of this specific Knoevenagel condensation, is a privileged structure in medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many acrylonitrile derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The α,β-unsaturated system can act as a Michael acceptor, interacting with biological nucleophiles in pathogens.

  • Enzyme Inhibitors: These compounds can be designed to fit into the active sites of specific enzymes, modulating their activity.

The ability to readily synthesize a diverse library of these compounds by varying the aromatic aldehyde in the Knoevenagel condensation makes this reaction a powerful tool in lead discovery and optimization.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with various aromatic aldehydes. These protocols are based on established procedures for similar reactions and should be optimized for each specific substrate combination.[3][4][5]

General Protocol for Piperidine-Catalyzed Knoevenagel Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 - 1.2 eq.) in ethanol (5-10 mL per mmol of ketonitrile).

  • Add a catalytic amount of piperidine (0.1 - 0.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid (e.g., 1 M HCl) to remove the piperidine catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-(2,5-difluorobenzoyl)-3-arylacrylonitrile.

G

Data Presentation

The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of various active methylene compounds with aromatic aldehydes, which can serve as a starting point for the reaction with this compound.

Table 1: Knoevenagel Condensation of Thienylacetonitriles with Aromatic Aldehydes [3]

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde3-Phenyl-2-(2-thienyl)acrylonitrile85
24-Chlorobenzaldehyde3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile88
34-Methoxybenzaldehyde3-(4-Methoxyphenyl)-2-(2-thienyl)acrylonitrile90
44-Nitrobenzaldehyde3-(4-Nitrophenyl)-2-(2-thienyl)acrylonitrile92

Reaction conditions: Thienylacetonitrile (1 eq.), aromatic aldehyde (1 eq.), piperidine (cat.), ethanol, room temperature.

Table 2: Knoevenagel Condensation of 4-Methoxyphenylacetonitrile with Benzaldehyde [5]

CatalystSolventTemperatureTimeYield (%)
Sodium MethoxideMethanolReflux4 hHigh

Specific yield not reported, but described as a high-yielding reaction.

Characterization Data

The synthesized 2-(2,5-difluorobenzoyl)-3-arylacrylonitrile derivatives can be characterized by standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the vinylic proton, typically in the range of 7.5-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic rings.

  • IR Spectroscopy: The IR spectrum will exhibit strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.

Safety Precautions

  • This compound and aromatic aldehydes may be irritating to the skin, eyes, and respiratory tract. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • Ethanol is a flammable solvent. Keep away from open flames and other ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Knoevenagel condensation of this compound with various aromatic aldehydes provides an efficient and versatile route to a library of potentially bioactive 2-(2,5-difluorobenzoyl)-3-arylacrylonitrile derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this important class of compounds. The straightforward nature of the reaction, coupled with the potential for generating diverse molecular structures, makes it an invaluable tool in the quest for new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yield and purity.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common challenges.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically achieved via a Claisen-type condensation, can stem from several factors. Here are the most common causes and corresponding troubleshooting steps:

  • Insufficient or Inappropriate Base: The choice and quantity of the base are critical for the deprotonation of acetonitrile to form the reactive nucleophile.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base. Sodium hydride (NaH), sodium amide (NaNH₂), and n-butyllithium (n-BuLi) are generally more effective than alkoxides like sodium ethoxide for this reaction.[1]

      • Use at least one stoichiometric equivalent of the base. The reaction is driven to completion by the deprotonation of the β-ketonitrile product, which consumes a full equivalent of the base.[2]

      • Ensure the base is fresh and has not been deactivated by exposure to air or moisture.

  • Presence of Water: Strong bases react readily with water. Any moisture in the reaction will consume the base and reduce the yield.

    • Troubleshooting:

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle.

      • Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure the starting materials (the 2,5-difluorobenzoate ester and acetonitrile) are anhydrous.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction can significantly impact the yield.

    • Troubleshooting:

      • The initial deprotonation of acetonitrile is often more efficient at lower temperatures (e.g., 0 °C or below), especially when using highly reactive bases like n-BuLi.

      • The subsequent condensation reaction may require heating (reflux) to proceed at a reasonable rate.

      • Experiment with a range of temperatures to find the optimal conditions for your specific setup.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

      • If the reaction stalls, consider a slight excess of acetonitrile or a longer reaction time.

Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common issue. The most probable side products in this synthesis are:

  • 3-(2,5-Difluorophenyl)-3-oxopropanamide: This is formed by the hydrolysis of the nitrile group of the desired product.

  • 3-(2,5-Difluorophenyl)-3-oxopropanoic acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile can lead to the corresponding carboxylic acid.

  • Unreacted Starting Materials: Incomplete reaction will leave residual 2,5-difluorobenzoate ester.

To minimize the formation of these side products:

  • Maintain Anhydrous Conditions: As mentioned previously, rigorously excluding water from the reaction and work-up will prevent the hydrolysis of the nitrile group.

  • Careful Work-up:

    • Quench the reaction at a low temperature (e.g., in an ice bath).

    • Carefully neutralize the reaction mixture with a dilute acid (e.g., 2M HCl). Avoid strongly acidic or basic conditions during the work-up, as these can promote hydrolysis.

  • Purification Strategy: Column chromatography is often effective for separating the desired β-ketonitrile from its amide and carboxylic acid byproducts.

Q3: The reaction work-up is proving difficult, and I'm losing a lot of my product. What is a reliable work-up and purification procedure?

A3: A standard work-up and purification protocol for this type of reaction involves the following steps:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Cautiously add a dilute acid (e.g., 2M HCl) to neutralize any remaining base and protonate the enolate of the product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[3] Alternatively, recrystallization or vacuum distillation may be effective.

Q4: Which base should I choose for this synthesis? What are the advantages and disadvantages of common bases?

A4: The choice of base is a critical parameter. Here is a comparison of commonly used bases for Claisen-type condensations:

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) - Strong base, often leads to good yields. - Relatively inexpensive.- Can be slow to react. - Requires careful handling due to its flammability.
Sodium Amide (NaNH₂) - Very strong base, effective for deprotonating acetonitrile.- Highly reactive and can be hazardous if not handled properly.
n-Butyllithium (n-BuLi) - Very strong base, reacts quickly. - Soluble in many organic solvents.- Highly pyrophoric, requires careful handling under an inert atmosphere. - Can sometimes lead to side reactions if not used at low temperatures.
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) - Less hazardous and easier to handle than NaH, NaNH₂, or n-BuLi.- Generally less effective for this specific transformation, often resulting in lower yields compared to stronger bases.[1]

For optimal yields, Sodium Hydride or n-Butyllithium are often the preferred choices, provided that appropriate safety precautions are taken.

Data Presentation

The following tables summarize quantitative data for the synthesis of β-ketonitriles, providing a comparison of different reaction conditions.

Table 1: Comparison of Reaction Conditions for the Synthesis of β-Ketonitriles

Target β-KetonitrileStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)
3-Oxo-3-phenylpropanenitrileEthyl benzoate, AcetonitrileSodium MethoxideAcetonitrile3 hoursReflux58%[4]
3-OxopentanenitrileEthyl propionate, AcetonitrileSodium HydrideBenzeneNot SpecifiedBoiling52%[4]
2-Methyl-3-oxobutanenitrileEthyl acetate, PropionitrileSodium HydrideBenzeneNot SpecifiedNot Specified34%[4]
3-(Furan-3-yl)-3-oxopropanenitrileEthyl 3-furancarboxylate, Acetonitrilen-ButyllithiumTHF/Hexane3 hours-78 °C39%
3-(Pyridyl analogue)-3-oxopropanenitrilePyridyl ester, AcetonitrileSodium HydrideBenzene4 hoursReflux50%

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a β-ketonitrile via Claisen condensation, which can be adapted for the synthesis of this compound.

Representative Synthesis of a β-Ketonitrile

Materials:

  • Ester of 2,5-difluorobenzoic acid (e.g., ethyl 2,5-difluorobenzoate) (1.0 eq)

  • Anhydrous acetonitrile (2.0 - 3.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the ethyl 2,5-difluorobenzoate in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 2M HCl until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the base strong enough and used in sufficient quantity? start->q1 q2 Are all reagents and glassware completely dry? q1->q2 Yes a1 Use a stronger base (NaH, n-BuLi) and ensure at least 1 equivalent. q1->a1 No q3 Is the reaction temperature optimized? q2->q3 Yes a2 Use anhydrous solvents and oven-dried glassware. q2->a2 No q4 Has the reaction gone to completion? q3->q4 Yes a3 Experiment with different temperature profiles for deprotonation and condensation. q3->a3 No a4 Monitor reaction by TLC/GC and adjust reaction time accordingly. q4->a4 No

Caption: Troubleshooting workflow for low reaction yield.

G cluster_1 Experimental Workflow prep Preparation of Anhydrous Reagents and Glassware deprot Deprotonation of Acetonitrile with Strong Base prep->deprot cond Condensation with 2,5-Difluorobenzoate Ester deprot->cond workup Aqueous Work-up and Extraction cond->workup purify Purification by Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis.

G cluster_2 Common Side Reactions product This compound (Desired Product) hydrolysis1 Hydrolysis to Amide product->hydrolysis1 Presence of Water hydrolysis2 Hydrolysis to Carboxylic Acid hydrolysis1->hydrolysis2 Further Hydrolysis incomplete Incomplete Reaction starting_material Unreacted Starting Material incomplete->starting_material

Caption: Logical relationships of common side reactions.

References

Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound, typically achieved via a Claisen-type condensation reaction, can present several common impurities.[1][2] These impurities generally arise from unreacted starting materials, side reactions, or subsequent degradation.

Common Impurities Include:

  • Unreacted Starting Materials: 2',5'-Difluoroacetophenone and ethyl cyanoacetate are the primary reactants and can be carried through to the final product if the reaction does not go to completion.[3][4]

  • Hydrolysis Products: The nitrile or ester functional groups can undergo hydrolysis, particularly during aqueous work-up, to form amides or carboxylic acids. The β-keto group can also be cleaved under certain conditions.

  • Self-Condensation Products: The reagent ethyl cyanoacetate has an acidic methylene group and can undergo self-condensation in the presence of a strong base.[4]

  • Transesterification Products: If the alkoxide base used (e.g., sodium methoxide) does not match the alcohol portion of the ester (e.g., ethyl cyanoacetate), transesterification can occur, leading to mixed ester byproducts.[5]

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification, as well as impurities from the starting materials themselves, can also be present.[6]

Q2: My crude product is an oil instead of a solid. What should I do?

The presence of unreacted starting materials (2',5'-difluoroacetophenone is an oil) or residual solvent can cause the product to remain in an oily state.[3] The goal is to induce crystallization or use an alternative purification method.

Troubleshooting Steps:

  • Trituration: Try stirring the oil with a cold, non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can often wash away soluble impurities and induce the product to solidify.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of other volatile impurities.

  • Purification: If trituration fails, the oil should be purified using column chromatography to separate the product from the impurities preventing crystallization. See the detailed protocol in Q4 .

Q3: How can I remove a persistent yellow color from my final product?

Colored impurities are common in organic synthesis. These can often be removed effectively during the purification process.[7]

Methods for Decolorization:

  • Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added.[7][8] The charcoal adsorbs colored impurities and is subsequently removed by hot filtration. Be cautious not to add too much, as it can also adsorb the desired product.[8]

  • Column Chromatography: Polar, colored impurities often adhere strongly to the silica gel stationary phase, allowing the less polar, colorless product to elute first.

Q4: What are the recommended purification methods for this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[7][9][10]

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound, assuming a suitable solvent can be found.[11][12] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[7]

  • Flash Column Chromatography: This technique is excellent for separating the product from impurities with different polarities.[10][13] It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures. The separation occurs based on the differential adsorption of components onto a solid stationary phase (like silica gel) as a liquid mobile phase moves through it.[9]

Troubleshooting and Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solids by removing impurities.[12] The key is selecting an appropriate solvent system.

Detailed Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product completely when hot but sparingly when cold.[7] A mixed-solvent system, such as Ethanol/Water or Toluene/Hexane, is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][11] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11]

ParameterSolvent System 1Solvent System 2
Solvent A EthanolToluene
Solvent B (Anti-solvent) WaterHexane
Procedure Dissolve in minimum hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool.Dissolve in minimum hot toluene, add hexane until cloudy, then re-heat to clarify and cool.
Best For Removing polar impurities.Removing non-polar impurities.

Recrystallization Workflow

G Recrystallization Workflow for this compound cluster_dissolution Dissolution & Decolorization cluster_filtration Filtration cluster_crystallization Crystallization & Drying A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Charcoal (If solution is colored) A->B C 3. Perform Hot Filtration B->C Boil briefly E 4. Cool Filtrate Slowly C->E Collect clear filtrate D 6. Collect Crystals via Vacuum Filtration G 7. Wash with Ice-Cold Solvent D->G F 5. Induce Crystallization (Ice Bath) E->F F->D H 8. Dry Purified Product G->H

Caption: Workflow for the purification of this compound via recrystallization.

Protocol 2: Flash Column Chromatography

This method separates compounds based on their polarity and is ideal for mixtures that are difficult to crystallize.[9][10]

Detailed Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour this slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., Hexane:Ethyl Acetate). The less polar impurities will travel down the column faster.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (Ethyl Acetate). This will cause the desired product to move down the column. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid product.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)
Final Eluent Ratio 80:20 (Hexane:Ethyl Acetate)
Monitoring Technique Thin Layer Chromatography (TLC)

Column Chromatography Workflow

G Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A 1. Pack Column with Silica Gel Slurry B 2. Load Crude Product (Adsorbed on Silica) A->B C 3. Elute with Solvent Gradient (Hexane -> Ethyl Acetate) B->C D 4. Collect Eluted Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Pool Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H

References

troubleshooting crystallization of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound will not crystallize from solution. What should I do?

A1: If your compound fails to crystallize, several techniques can be employed to induce crystallization. First, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. If that doesn't work, consider adding a seed crystal of the compound, if available. Another strategy is to reduce the volume of the solvent by slow evaporation or by carefully heating the solution and then allowing it to cool again, as you may have used too much solvent.[1] Lowering the temperature of the cooling bath may also promote crystallization.[1]

Q2: The compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal. To resolve this, try reheating the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can also try adding a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation. Using a different solvent system altogether is also a viable option.

Q3: I have obtained a solid, but it appears to be amorphous and not crystalline. How can I obtain crystals?

A3: Amorphous solids lack a well-defined crystal lattice. To obtain crystalline material, you will need to perform a recrystallization. Dissolve the amorphous solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. If single-solvent recrystallization is unsuccessful, consider using a binary solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating to clarify the solution followed by slow cooling can yield crystals.

Q4: What are the best solvents for the crystallization of this compound?

A4: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For β-ketonitriles, common solvents to consider for crystallization include aromatic hydrocarbons and acetic acid esters.[2] A systematic approach to solvent screening is recommended. The following table provides a general guide to solvents that can be tested.

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesPotential Utility
AlcoholsEthanol, Methanol, IsopropanolOften good for polar compounds; can be used in combination with water.
EstersEthyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.[3]
KetonesAcetoneA polar aprotic solvent that can be a good choice, often used with non-polar co-solvents like hexanes.[3]
Aromatic HydrocarbonsToluene, XyleneCan be effective, particularly if the compound has aromatic character.[2]
EthersDiethyl Ether, Tetrahydrofuran (THF)Often used as the more soluble component in a binary solvent system with a non-polar solvent.[3]
Halogenated SolventsDichloromethaneGood for dissolving many organic compounds, can be layered with a less dense, poor solvent.
Aprotic Polar SolventsAcetonitrileA polar aprotic solvent that can be useful.
Non-polar SolventsHexanes, HeptaneTypically used as the "poor" solvent in a binary system to induce crystallization.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Crystallization Failure

This guide provides a logical workflow to address common crystallization challenges.

G Troubleshooting Crystallization Workflow start Crystallization Fails check_concentration Is the solution supersaturated? start->check_concentration induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_concentration->induce_nucleation Yes reheat_cool Re-heat to dissolve, then cool slowly check_concentration->reheat_cool No, too dilute oiling_out Compound Oils Out induce_nucleation->oiling_out amorphous Amorphous Solid Forms induce_nucleation->amorphous success Crystals Formed induce_nucleation->success reheat_cool->induce_nucleation change_solvent Try a different solvent or co-solvent change_solvent->success oiling_out->reheat_cool oiling_out->change_solvent recrystallize Perform Recrystallization amorphous->recrystallize recrystallize->success

Caption: A workflow diagram for troubleshooting common crystallization problems.

Guide 2: Solvent Selection for Crystallization

Choosing the right solvent is critical for successful crystallization. This decision tree can guide your selection process.

G Solvent Selection Decision Tree start Start Solvent Selection test_solubility Test solubility of compound in various solvents at room temperature start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble heat_solution Heat the solution is_soluble->heat_solution No good_solvent Potential 'good' solvent for a binary system is_soluble->good_solvent Yes is_soluble_hot Is it soluble when hot? heat_solution->is_soluble_hot good_single Good candidate for single-solvent crystallization is_soluble_hot->good_single Yes poor_solvent Potential 'poor' solvent for a binary system is_soluble_hot->poor_solvent No try_another Try another solvent poor_solvent->try_another Combine with a 'good' solvent good_solvent->try_another Combine with a 'poor' solvent

Caption: A decision tree to guide the selection of an appropriate solvent system.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a flask, add a small amount of the chosen solvent to your crude this compound. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue to add small portions of the solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Protocol 2: Slow Evaporation Crystallization
  • Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.

  • Setup: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm.

  • Evaporation: Pierce a few small holes in the parafilm to allow the solvent to evaporate slowly over time.

  • Incubation: Place the vial in a vibration-free location and allow it to stand for several hours to days.

  • Isolation: Once crystals have formed and the solvent has sufficiently evaporated, isolate the crystals.

Protocol 3: Vapor Diffusion Crystallization
  • Inner Vial: Dissolve your compound in a minimal amount of a "good," relatively volatile solvent and place this solution in a small, open vial.

  • Outer Chamber: Place the small vial inside a larger, sealable chamber (like a jar or a larger beaker covered with a watch glass).

  • Anti-Solvent: Add a larger volume of a "poor" solvent (the anti-solvent) to the outer chamber, ensuring the level is below the top of the inner vial. The "good" and "poor" solvents must be miscible.

  • Diffusion: Seal the outer chamber. The vapor of the more volatile solvent will slowly diffuse out of the inner vial, while the vapor of the less volatile anti-solvent will diffuse in, gradually reducing the solubility of your compound and inducing crystallization.

  • Incubation: Allow the setup to stand in a stable environment until crystals form.

References

improving the reaction conditions for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is a Claisen-type condensation reaction.[1] This reaction involves the condensation of an ester of 2,5-difluorobenzoic acid (e.g., methyl or ethyl 2,5-difluorobenzoate) with acetonitrile in the presence of a strong base.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are critical for achieving a high yield and purity of the final product. These include the choice of a strong, non-nucleophilic base, strictly anhydrous (dry) reaction conditions, and careful control of the reaction temperature.

Q3: Why is a strong base necessary, and which bases are recommended?

A3: A strong base is required to deprotonate acetonitrile, which has a relatively high pKa, to form the nucleophilic carbanion. The use of stronger bases, such as sodium amide or sodium hydride, often leads to higher yields compared to alkoxides like sodium ethoxide.[2] It is crucial to use at least a stoichiometric equivalent of the base, as the β-ketonitrile product is more acidic than the starting acetonitrile and will be deprotonated by the base, driving the reaction to completion.

Q4: What are the common side products, and how can they be minimized?

A4: Common side products include the hydrolysis of the nitrile group to form 3-(2,5-Difluorophenyl)-3-oxopropanamide and further hydrolysis to 3-(2,5-Difluorophenyl)-3-oxopropanoic acid. These can be minimized by maintaining anhydrous conditions throughout the reaction and during the workup procedure until the final product is isolated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficiently strong base: The chosen base may not be strong enough to efficiently deprotonate acetonitrile.Switch to a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂).
Presence of moisture: Strong bases react with water, which quenches the base and inhibits the reaction.Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.The initial deprotonation of acetonitrile is often performed at a lower temperature (e.g., 0 °C), followed by a gradual increase to room temperature or gentle heating for the condensation step. Optimization may be required.
Presence of Multiple Impurities in Crude Product Hydrolysis of the product: The nitrile or ketone functionalities can be hydrolyzed during workup.Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic aqueous solutions.
Self-condensation of the starting ester: Although less likely with aromatic esters, it can occur under certain conditions.Use a non-nucleophilic strong base and control the addition of reagents.
Unreacted starting materials: The reaction may not have gone to completion.Increase the reaction time or consider a more forcing condition (e.g., a slight increase in temperature).
Difficulty in Product Isolation/Purification Emulsion formation during extraction: The product may act as a surfactant, leading to difficulties in separating aqueous and organic layers.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is an oil instead of a solid: This can make purification by recrystallization challenging.Purify the product using column chromatography on silica gel.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general principles of Claisen condensation and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry of sodium hydride.

  • Reaction: Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 2,5-difluorobenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.

  • Add the solution from the dropping funnel to the sodium hydride slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Effect of Base on Yield in Claisen-type Condensations

BaseSolventTypical Yield RangeNotes
Sodium Hydride (NaH)THF, Diethyl etherGood to ExcellentA strong, non-nucleophilic base. Requires anhydrous conditions.
Sodium Amide (NaNH₂)Liquid Ammonia, TolueneGood to ExcellentVery strong base. Can be difficult to handle.
Sodium Ethoxide (NaOEt)EthanolFair to GoodCan lead to transesterification if the starting ester is not an ethyl ester.
Lithium diisopropylamide (LDA)THFGood to ExcellentStrong, non-nucleophilic base. Typically prepared in situ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add NaH to flask B Wash NaH with hexanes A->B C Add anhydrous THF B->C D Cool to 0 °C C->D E Prepare solution of ester and acetonitrile in THF F Add solution dropwise to NaH slurry D->F E->F G Warm to room temperature and stir F->G H Quench with 1 M HCl G->H I Extract with ethyl acetate H->I J Wash with NaHCO₃ and brine I->J K Dry and concentrate J->K L Column chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low or No Yield Q1 Are all reagents and glassware completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Dry all glassware and use anhydrous reagents and solvents. Q1->A1_No Q2 Is the base strong enough (e.g., NaH, NaNH₂)? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Use a stronger base like sodium hydride. Q2->A2_No Q3 Has the reaction gone to completion (check TLC)? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Increase reaction time or consider gentle heating. Q3->A3_No Success Yield should improve. A3_Yes->Success

References

Technical Support Center: Scale-Up Synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important β-ketonitrile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially applicable method is the Claisen condensation of an ester of 2,5-difluorobenzoic acid (e.g., ethyl or methyl 2,5-difluorobenzoate) with acetonitrile, using a strong base.[1][2] This reaction forms the desired β-ketonitrile, which is a versatile building block in pharmaceutical synthesis.[3][4]

Q2: Which base is recommended for the Claisen condensation at an industrial scale?

A2: While bases like sodium ethoxide or sodium amide can be used, sodium hydride (NaH) often provides higher yields.[2] However, NaH is highly reactive and requires specialized handling procedures, especially at scale, due to its flammability and reactivity with moisture.[5][6] For large-scale operations, using NaH as a dispersion in mineral oil and employing automated, contained systems is a common safety measure.[7] Potassium tert-butoxide (KOt-Bu) has also been explored as an effective and inexpensive alternative.[3]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters include:

  • Temperature Control: The deprotonation of acetonitrile and the subsequent condensation are often exothermic. Strict temperature control is vital to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base and the ester, is crucial to manage the reaction exotherm and minimize byproduct formation.[8]

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially when using slurries like sodium hydride dispersion. Poor mixing can lead to localized "hot spots" and reduced yields.

  • Moisture Control: The reaction is highly sensitive to water. All reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Q4: How is the product typically isolated and purified on a large scale?

A4: The reaction product is the sodium salt of the β-ketonitrile. The typical work-up involves carefully quenching the reaction mixture, followed by neutralization with an acid to protonate the enolate.[9] The free this compound is then extracted into an organic solvent.[9] Purification is commonly achieved through crystallization or distillation, depending on the physical properties of the product and impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Low or No Product Yield

Q: My reaction has resulted in a very low yield or has not produced the desired product. What are the potential causes?

A: Several factors can contribute to low yield. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Inactive Base: The strong base (e.g., sodium hydride) may have degraded due to improper storage and exposure to moisture or air. Always use fresh, properly stored base.[6]

    • Wet Solvents/Reagents: Traces of water in the acetonitrile, ester, or solvent will quench the base, halting the reaction. Ensure all components are rigorously dried before use.[5]

  • Reaction Conditions:

    • Insufficient Base: The reaction requires at least one full equivalent of base because the product, a β-ketonitrile, is acidic and will be deprotonated by the base, driving the reaction to completion.[10] Using catalytic amounts of a strong base is generally insufficient.

    • Incorrect Temperature: If the temperature is too low, the reaction rate may be too slow. If it's too high, side reactions and decomposition can occur.[8] Optimize the temperature for your specific scale and equipment.

  • Work-up Procedure:

    • Improper pH Adjustment: During neutralization, ensure the pH is adjusted correctly to fully protonate the product enolate salt without causing degradation.

    • Product Loss During Extraction: The product may have some water solubility. Ensure the correct solvent is used for extraction and that a sufficient number of extractions are performed.

Formation of Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: Impurity formation is a common scale-up challenge. Here are the likely side reactions and mitigation strategies:

  • Self-Condensation of the Ester: The 2,5-difluorobenzoate ester can react with itself if it is enolizable. However, as an aromatic ester, this is less likely to be a major issue.

  • Acetonitrile Self-Condensation: The base can promote the self-condensation of acetonitrile, especially if the ester is added too slowly or the temperature is too high.

  • Amidine Formation: If sodium amide is used as the base, it can act as a nucleophile and react with the nitrile to form an amidine byproduct.[3]

  • Decomposition: Overly harsh conditions (high temperature, high base concentration) can lead to the decomposition of starting materials or the final product, often indicated by the formation of dark, tar-like substances.[8]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of acetonitrile to favor the desired reaction.

  • Reverse Addition: Consider adding the ester to the mixture of base and acetonitrile to maintain a low concentration of the ester and minimize self-condensation.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purification: Develop a robust purification method (e.g., recrystallization with an appropriate solvent system) to remove key impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Claisen condensation to synthesize β-ketonitriles. Note that specific values should be optimized for your process and scale.

ParameterLab Scale (Exemplary)Scale-Up Consideration
Ethyl 2,5-difluorobenzoate 1.0 eqEnsure high purity (>98%)
Acetonitrile 2.0 - 3.0 eqUse as solvent or co-solvent; must be anhydrous
Base (Sodium Hydride, 60% disp.) 1.1 - 1.5 eqHandle under inert gas; monitor hydrogen evolution
Solvent Anhydrous THF, TolueneChoose based on temperature, safety, and solubility
Temperature 25 - 80 °CMonitor internal temperature; use jacketed reactor
Reaction Time 2 - 24 hoursMonitor by in-process controls (e.g., HPLC, TLC)
Typical Yield 58 - 75%Yield may decrease on scale-up without optimization

Yield data is representative for similar Claisen condensations and may vary.[11]

Experimental Protocols

Representative Lab-Scale Synthesis Protocol

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Acetonitrile

  • Anhydrous Toluene

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, carefully decanting the hexane.

  • Add anhydrous toluene and anhydrous acetonitrile (2.5 eq) to the flask and cool the slurry to 0-5 °C.

  • Slowly add ethyl 2,5-difluorobenzoate (1.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture back to 0-5 °C and slowly quench the excess sodium hydride by the careful addition of isopropanol.

  • Pour the quenched mixture into ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Ester Ethyl 2,5-Difluorobenzoate Condensation Claisen Condensation Ester->Condensation Nitrile Acetonitrile Enolate Acetonitrile Anion (CH2CN-) Nitrile->Enolate Base Sodium Hydride (NaH) Base->Enolate Deprotonation Enolate->Condensation Salt Product Sodium Salt Condensation->Salt Neutralization Acid Work-up (H+) Salt->Neutralization Product 3-(2,5-Difluorophenyl)- 3-oxopropanenitrile Neutralization->Product Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok remedy_reagents Use fresh base. Ensure anhydrous conditions. reagents_ok->remedy_reagents No check_conditions 2. Verify Reaction Conditions reagents_ok->check_conditions Yes remedy_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok remedy_conditions Check stoichiometry (>=1 eq base). Optimize temperature. conditions_ok->remedy_conditions No check_workup 3. Review Work-up conditions_ok->check_workup Yes remedy_conditions->check_conditions workup_ok Work-up OK? check_workup->workup_ok remedy_workup Verify pH during neutralization. Optimize extraction solvent/procedure. workup_ok->remedy_workup No end_point Process Optimized workup_ok->end_point Yes remedy_workup->check_workup NaH_Handling start Start: NaH Handling prep 1. Preparation - Use dedicated, dry equipment. - Work under inert atmosphere (N2/Ar). - Wear appropriate PPE. start->prep charge 2. Charging Reactor - Use pre-measured soluble bags or a glovebox. - Monitor for H2 evolution. prep->charge reaction 3. During Reaction - Control addition rates to manage exotherm. - Ensure robust agitation. charge->reaction quench 4. Quenching - Cool reactor to <10°C. - Slowly add a quenching agent (e.g., isopropanol). - Monitor gas evolution and temperature. reaction->quench end End: NaH Quenched Safely quench->end

References

managing exothermic reactions in 3-(2,5-Difluorophenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing exothermic reactions during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is a Claisen-type condensation reaction. This typically involves the reaction of an ester of 2,5-difluorobenzoic acid, such as methyl 2,5-difluorobenzoate, with acetonitrile in the presence of a strong base like sodium amide or sodium hydride.

Q2: Why is managing the exothermic reaction critical in this synthesis?

A2: The Claisen condensation is an exothermic process.[1] Uncontrolled, the heat generated can lead to a rapid increase in temperature, posing a safety risk of thermal runaway. It can also result in the formation of impurities, decomposition of starting materials or the desired product, and ultimately, a low yield and difficult purification.[2]

Q3: What are the main side products observed in this synthesis?

A3: Common side products can include the self-condensation of acetonitrile, and hydrolysis of the nitrile group in the final product to form 3-(2,5-Difluorophenyl)-3-oxopropanamide, which can be further hydrolyzed to 3-(2,5-Difluorophenyl)-3-oxopropanoic acid.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] The disappearance of the starting materials (ester and acetonitrile) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Troubleshooting Guide: Managing Exothermic Reactions

This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on controlling the exothermic nature of the reaction.

IssuePotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) - Too rapid addition of the strong base (e.g., sodium hydride). - Inadequate cooling of the reaction vessel. - High concentration of reactants.- Add the base portion-wise or as a slurry in an anhydrous solvent over an extended period. - Use an ice bath or a cryostat to maintain the recommended reaction temperature. - Ensure efficient stirring to dissipate heat evenly. - Dilute the reaction mixture with an appropriate anhydrous solvent.
Low Yield of the Desired Product - Decomposition of the product due to excessive heat. - Incomplete reaction. - Presence of moisture, which quenches the strong base.- Strictly control the reaction temperature within the recommended range. - Monitor the reaction by TLC to ensure it goes to completion before quenching. - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Dark, Tarry Mixture - Overly harsh reaction conditions, such as high temperatures.[2] - Polymerization of acetonitrile or other side reactions.- Maintain a lower reaction temperature. - Ensure slow and controlled addition of the base to avoid localized "hot spots." - Consider using a milder base if compatible with the reaction.
Difficult Purification with Multiple Impurities - Side reactions favored by high temperatures. - Hydrolysis of the nitrile product during workup.- Optimize the reaction temperature to minimize side product formation. - Perform the aqueous workup at a low temperature and avoid prolonged exposure to acidic or basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology with an emphasis on thermal management.

Materials:

  • Methyl 2,5-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Condenser

  • Inert gas (nitrogen or argon) supply

  • Ice bath or cryostat

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous THF to a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.

  • Reactant Addition: In the dropping funnel, prepare a solution of methyl 2,5-difluorobenzoate and anhydrous acetonitrile in anhydrous THF.

  • Reaction Initiation (Critical Step for Exotherm Control): Cool the flask containing the sodium hydride slurry to 0-5 °C using an ice bath.

  • Slow Addition: Add the solution of the ester and acetonitrile from the dropping funnel to the sodium hydride slurry dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and a controlled addition rate is crucial.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the sodium salts. This step can also be exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data Summary

ParameterRecommended ValueNotes
Reactant Molar Ratio Methyl 2,5-difluorobenzoate : Acetonitrile : Sodium Hydride = 1 : 1.2 : 1.5An excess of acetonitrile and base is often used to drive the reaction to completion.
Reaction Temperature 0-10 °C during addition; Room temperature for reaction completionStrict temperature control during the initial phase is critical to manage the exotherm.
Addition Time 1-2 hoursSlow, dropwise addition is essential for safety and to minimize side reactions.
Reaction Time 2-4 hours post-additionMonitor by TLC for completion.
Expected Yield 60-80%Yields can vary based on the purity of reagents and adherence to the protocol.

Visualizations

TroubleshootingWorkflow start Exothermic Event Observed (Rapid Temperature Rise) check_addition Is base/reagent addition in progress? start->check_addition stop_addition Immediately Stop Addition check_addition->stop_addition Yes check_cooling Is cooling system (ice bath/cryostat) effective? check_addition->check_cooling No stop_addition->check_cooling enhance_cooling Enhance Cooling (Add more ice/lower temp) check_cooling->enhance_cooling No check_stirring Is stirring vigorous? check_cooling->check_stirring Yes enhance_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No consider_dilution Consider adding more anhydrous solvent check_stirring->consider_dilution Yes increase_stirring->consider_dilution stabilized Temperature Stabilized? consider_dilution->stabilized resume Resume Slow Addition with Caution stabilized->resume Yes quench If unstable, quench reaction (use appropriate quenching agent) stabilized->quench No

Caption: Troubleshooting workflow for an exothermic event.

Caption: Experimental workflow for the synthesis.

References

stability issues of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in solution. The following information is designed to facilitate troubleshooting and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As a β-ketonitrile, it is susceptible to hydrolysis, particularly under acidic or basic conditions, as well as thermal and photodegradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the main degradation pathways include:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide, and the ketone can also be susceptible to cleavage under harsh acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

  • Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms. The presence of fluorine atoms on the phenyl ring may influence its photostability.[1]

  • Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.

Q3: How should I properly store solutions of this compound?

A3: To maximize stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, consider preparing aliquots and storing them at -20°C or below. Avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products. The appearance of new peaks can be correlated with the experimental conditions. For example, if the solution was stored at room temperature for an extended period or exposed to light, thermal or photodegradation may have occurred. Compare the chromatograms of fresh and aged solutions to identify potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

If you observe a significant decrease in the concentration of this compound over a short period, consider the following troubleshooting steps:

start Start: Rapid Compound Loss Observed check_ph Check pH of Solution start->check_ph is_acidic_basic Is pH < 6 or > 8? check_ph->is_acidic_basic adjust_ph Adjust to Neutral pH (6-8) is_acidic_basic->adjust_ph Yes check_temp Check Storage Temperature is_acidic_basic->check_temp No adjust_ph->check_temp is_high_temp Is Temperature > 8°C? check_temp->is_high_temp store_cold Store at 2-8°C or Below is_high_temp->store_cold Yes check_light Check Light Exposure is_high_temp->check_light No store_cold->check_light is_exposed Is Solution Exposed to Light? check_light->is_exposed protect_light Protect from Light (Amber Vials) is_exposed->protect_light Yes prepare_fresh Prepare Fresh Solution is_exposed->prepare_fresh No protect_light->prepare_fresh end_node End: Stability Improved prepare_fresh->end_node cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation compound This compound acid Acidic Conditions (H+) compound->acid heat Heat (Δ) compound->heat light Light (hν) compound->light hydrolysis_products Hydrolysis Products (e.g., Carboxylic Acid, Amide) acid->hydrolysis_products base Basic Conditions (OH-) base->hydrolysis_products thermal_products Decomposition Products heat->thermal_products photo_products Photodegradation Products light->photo_products

References

Validation & Comparative

In Vitro Efficacy of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro biological activities of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile analogs. Due to a lack of extensive direct research on this specific class of compounds, this document draws parallels from studies on structurally related molecules, including various fluorinated phenyl derivatives and compounds with a 3-oxo-3-phenylpropanenitrile scaffold. The following sections detail potential therapeutic applications, present comparative data from analogous compounds, and provide standardized experimental protocols for in vitro evaluation.

Potential Therapeutic Applications and In Vitro Evaluation

Analogs of this compound are promising candidates for a range of therapeutic applications, primarily due to the presence of the fluorine-substituted phenyl ring and the reactive β-ketonitrile group. Based on the evaluation of similar chemical structures, potential biological activities include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

The difluorophenyl moiety is a common feature in molecules with demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown significant anticancer properties.[1] Similarly, furan-based derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[2]

Comparative Cytotoxicity Data of Structurally Related Compounds

The following table summarizes the cytotoxic activity of various analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassAnalogCell LineIC50 (µM)Selectivity Index (SI)Reference
Furan-Based Derivatives Pyridine carbohydrazide analogMCF-7 (Breast Cancer)4.06>7.33[2]
N-phenyl triazinone derivativeMCF-7 (Breast Cancer)2.96>7.47[2]
Thiourea Derivatives 3,4-dichlorophenyl substitutedSW620 (Colon Cancer)1.5 - 8.916.5[3]
4-CF3-phenyl substitutedSW620 (Colon Cancer)1.5 - 8.9-[3]
Thiazolyl-Pyrazoline Derivatives Compound 7gA549 (Lung Cancer)3.92-[4]
Compound 7mT-47D (Breast Cancer)0.75-[4]
Diphenylamine Chalcone Derivatives Compound B5HeLa (Cervical Cancer)24.53 µg/ml-[5]
Compound B3HeLa (Cervical Cancer)32.42 µg/ml-[5]

Selectivity Index (SI) is the ratio of the IC50 value for normal cells to that for cancer cells, indicating the compound's therapeutic window.

Antimicrobial and Antimalarial Activity

Fluorinated compounds have also been investigated for their efficacy against microbial pathogens and parasites. For example, 3-alkylpyridine marine alkaloid analogs have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[6]

Comparative Antimicrobial and Antimalarial Data

Compound ClassAnalogOrganism/StrainIC50/MICReference
3-Alkylpyridine Analogs Fluorinated analog (Compound 7)P. falciparum (W2, chloroquine-resistant)IC50: 2.5 µM[6]
Fluorinated analog (Compound 7)P. falciparum (3D7, chloroquine-sensitive)IC50: 2.3 µM[6]
Dinitrobenzamide Analogs Compound 7aM. tuberculosis (H37Rv)Nanomolar to sub-micromolar MIC[7]
Compound 7dM. tuberculosis (H37Rv)Nanomolar to sub-micromolar MIC[7]
Diphenylamine Chalcone Derivatives Compound B3P. falciparumMIC: 0.68 µg/ml[5]
Compound B5P. falciparumMIC: 0.69 µg/ml[5]
Compound B3Escherichia coliMIC: 62.5 µg/ml[5]
Compound B6Escherichia coliMIC: 62.5 µg/ml[5]
Enzyme Inhibition

The 3-oxopropanenitrile scaffold can interact with various enzymes, making its analogs potential candidates for enzyme inhibitors.[8] The evaluation of such compounds often involves determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or the inhibition constant (Ki).[9][10] For instance, certain angiotensin-converting enzyme (ACE) inhibitors have shown inhibitory effects against aminopeptidase P.[11]

Comparative Enzyme Inhibition Data

Inhibitor ClassTarget EnzymeInhibitorIC50/KiReference
ACE Inhibitors Aminopeptidase PCilazaprilatIC50: 3-12 µM[11]
Aminopeptidase PEnalaprilatIC50: 3-12 µM[11]
Aminopeptidase PRamiprilatIC50: 3-12 µM[11]
Neuraminidase Inhibitors NeuraminidaseDANAKi: 5.7 µM[9]
NeuraminidaseSiastatin BKi: 9.2 µM[9]
Tyrosinase Inhibitors TyrosinaseKojic acidIC50: 30 µM[10]
TyrosinaseBenzoic acidIC50: 119 µM[10]
EGFR Kinase Inhibitors EGFR KinaseThiazolyl pyrazoline 7gIC50: 262 nM[4]
EGFR KinaseThiazolyl pyrazoline 7mIC50: 305 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly used in the evaluation of novel chemical entities.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

In Vitro Antimalarial Activity Assay

This assay determines the efficacy of compounds against Plasmodium falciparum.

  • Parasite Culture : Maintain synchronized cultures of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human red blood cells.[6]

  • Compound Dilution : Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Treatment : Add the parasite culture to the wells and incubate for a full life cycle (e.g., 48 hours).

  • Growth Inhibition Assessment : Quantify parasite growth using methods such as an ELISA-based anti-HRPII assay or by microscopic evaluation of Giemsa-stained smears.[6]

  • IC50 Determination : Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.[6]

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit a specific enzyme.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing the enzyme, buffer, and substrate.

  • Inhibitor Addition : Add various concentrations of the test compound (inhibitor) to the reaction mixture.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement : Monitor the enzyme activity over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).[9][10]

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.[9][10]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the in vitro evaluation, the following diagrams have been created using Graphviz.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound Cytotoxic Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Enzyme_Inhibition_Workflow cluster_enzyme_workflow Enzyme Inhibition Assay Workflow Start Prepare Enzyme and Buffer AddInhibitor Add Test Compound (Inhibitor) Start->AddInhibitor AddSubstrate Initiate Reaction with Substrate AddInhibitor->AddSubstrate Monitor Monitor Reaction Progress AddSubstrate->Monitor Analyze Calculate % Inhibition and IC50/Ki Monitor->Analyze

References

Unraveling the Reactivity of β-Ketonitriles: A Computational Comparison of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of reaction pathways for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile and its analogs reveals key mechanistic insights valuable for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prevalent reaction mechanisms, supported by available computational data, to illuminate the factors governing product formation and reaction efficiency.

While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, a comparative analysis can be constructed by examining theoretical investigations into the reactivity of the closely related and widely studied 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and other β-ketonitriles. These studies, employing Density Functional Theory (DFT) and other computational methods, provide a foundational understanding of the key factors influencing the diverse reactivity of this class of compounds.

This guide will focus on three fundamental reaction types for which computational data on β-ketonitriles exists: the Knoevenagel condensation, the Michael addition, and the Thorpe-Ziegler reaction. By comparing the energetic landscapes of these pathways, we can infer the likely reactivity patterns of this compound.

Comparative Analysis of Reaction Mechanisms

The reactivity of β-ketonitriles is largely dictated by the acidity of the α-proton and the electrophilicity of the carbonyl and nitrile groups. Computational studies help to quantify the energy barriers and reaction thermodynamics associated with different pathways, providing a predictive framework for reaction outcomes.

Reaction TypeReactantsKey Intermediates/Transition StatesActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Computational MethodReference Compound
Knoevenagel Condensation β-Ketonitrile, Aldehyde/KetoneEnolate, Aldol-type adduct, Dehydrated product~24 (in ionic liquid)Not ReportedM06-2X/SMDNot specified β-ketonitrile
Michael Addition β-Ketonitrile, α,β-Unsaturated CarbonylEnolate, Conjugate addition adduct~12 (in ionic liquid)Not ReportedM06-2X/SMDNot specified β-ketonitrile
Thorpe-Ziegler Reaction DinitrileEnolate, Imino-nitrile intermediateNot availableNot availableNot availableAdiponitrile (example)

Note: The quantitative data presented is based on a limited number of available computational studies on related β-ketonitriles and should be considered as illustrative. The actual energetic barriers for this compound may vary due to the electronic effects of the difluorophenyl group.

Mechanistic Pathways and Energetics

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation. Computational studies on analogous systems suggest a multi-step process.

Knoevenagel_Condensation Reactants β-Ketonitrile + Aldehyde Enolate Enolate Formation (Base-catalyzed) Reactants->Enolate Base TS1 Transition State 1 (C-C bond formation) Enolate->TS1 Aldehyde Adduct Aldol-type Adduct TS1->Adduct TS2 Transition State 2 (Dehydration) Adduct->TS2 -H2O Product α,β-Unsaturated Product TS2->Product

Caption: Knoevenagel Condensation Pathway.

DFT calculations on similar reactions have indicated that the initial deprotonation to form the enolate is a low-energy step. The subsequent carbon-carbon bond formation to yield an aldol-type intermediate is often the rate-determining step. A study on a related Knoevenagel condensation in an ionic liquid reported an activation free energy of approximately 24 kcal/mol for the overall process. The final dehydration step is typically facile.

Michael Addition

The Michael addition, or conjugate addition, is another key reaction of β-ketonitriles, where the enolate attacks an α,β-unsaturated carbonyl compound.

Michael_Addition Reactants β-Ketonitrile + α,β-Unsaturated Carbonyl Enolate Enolate Formation (Base-catalyzed) Reactants->Enolate Base TS Transition State (Conjugate Addition) Enolate->TS α,β-Unsaturated Carbonyl Adduct Michael Adduct TS->Adduct Product Final Product (after protonation) Adduct->Product H+

Caption: Michael Addition Pathway.

Computational studies on analogous systems have shown that the Michael addition often proceeds with a lower activation barrier compared to the Knoevenagel condensation. For instance, a DFT study on a similar system in an ionic liquid found the activation free energy for the Michael addition to be around 12 kcal/mol, suggesting it is a kinetically more favorable pathway under these conditions.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. While not a direct reaction of this compound itself, understanding this reaction is crucial for predicting potential side reactions or designing related synthetic pathways.

Thorpe_Ziegler_Reaction Dinitrile α,ω-Dinitrile Enolate Intramolecular Enolate Formation Dinitrile->Enolate Base TS Transition State (Cyclization) Enolate->TS CyclicIminonitrile Cyclic Imino-nitrile TS->CyclicIminonitrile Hydrolysis Hydrolysis CyclicIminonitrile->Hydrolysis H3O+ Product Cyclic Ketone Hydrolysis->Product

A Researcher's Guide to the DFT Analysis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the Density Functional Theory (DFT) analysis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and materials science. By presenting a hypothetical comparison with experimental data and alternative isomers, this document serves as a practical blueprint for researchers seeking to employ computational methods to elucidate molecular properties and guide experimental work.

Introduction to DFT Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. A thorough DFT analysis can provide valuable insights into a molecule's geometry, vibrational frequencies (correlating to infrared and Raman spectra), electronic properties (such as HOMO-LUMO energy gap), and other key chemical descriptors.

This guide will walk through a typical DFT workflow for this compound, outline the expected outcomes, and compare these theoretical predictions with available experimental data and the calculated properties of a similar, alternative compound, 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.

Computational and Experimental Data Comparison

A core aspect of validating computational results is their comparison with experimental data. The following tables summarize the kind of quantitative data that can be obtained from a DFT study and how it compares with experimental benchmarks.

Table 1: Comparison of Calculated and Experimental Properties for this compound
PropertyDFT Calculated Value (Hypothetical)Experimental Value
Optimized Geometry
C=O bond length1.215 ÅNot available
C≡N bond length1.158 ÅNot available
Dihedral Angle (Phenyl-Carbonyl)25.8°Not available
Vibrational Frequencies (cm⁻¹)
C=O stretch1715~1700-1720 (Expected)
C≡N stretch2255~2240-2260 (Expected)[1]
Aromatic C-H stretch3050-3150~3000-3100 (Expected)
Electronic Properties
HOMO Energy-6.85 eVNot available
LUMO Energy-2.15 eVNot available
HOMO-LUMO Gap (ΔE)4.70 eVNot available
Dipole Moment3.5 DNot available
NMR Chemical Shifts (ppm)
Aromatic Protons7.2 - 7.6Expected to show distinct signals for aromatic protons[2]
Methylene Protons4.1Expected to show a distinct signal for the CH₂ group[2]

Note: The DFT calculated values are hypothetical and based on typical results for similar molecules. Experimental values are based on general expectations for the functional groups present and available information.

Table 2: Comparative DFT Analysis with an Isomeric Compound

To illustrate the utility of DFT in distinguishing between isomers, the following table compares the predicted properties of this compound with a hypothetical analysis of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.

PropertyThis compound (Calculated)3-(2,4-Difluorophenyl)-3-oxopropanenitrile (Calculated)
HOMO-LUMO Gap (ΔE)4.70 eV4.65 eV
Dipole Moment3.5 D4.1 D
Predicted ¹⁹F NMR Chemical Shifts (ppm)
F at C2-118.5-110.2
F at C5-135.2-115.8 (at C4)

Experimental Protocols

To obtain the benchmark experimental data for comparison with DFT calculations, the following standard analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. For ¹H and ¹³C spectra, the solvent peak is used as an internal reference. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. The positions of key vibrational bands (C=O, C≡N, C-F, aromatic C-H) are identified.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K). X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a DFT analysis and the comparative relationship between theoretical and experimental data.

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Initial Coordinates vibrational_frequencies Vibrational Frequencies geometry_optimization->vibrational_frequencies electronic_properties Electronic Properties (HOMO, LUMO, etc.) geometry_optimization->electronic_properties nmr_shifts NMR Chemical Shifts geometry_optimization->nmr_shifts optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry ir_raman_spectra Simulated IR/Raman Spectra vibrational_frequencies->ir_raman_spectra molecular_orbitals Molecular Orbitals electronic_properties->molecular_orbitals predicted_nmr Predicted NMR Spectra nmr_shifts->predicted_nmr

Caption: A typical workflow for a DFT analysis of an organic molecule.

Comparison_Logic cluster_theoretical Theoretical Calculations (DFT) cluster_experimental Experimental Data cluster_comparison Comparison and Validation cluster_conclusion Conclusion dft_geom Calculated Geometry comparison Comparison dft_geom->comparison dft_vib Calculated Vibrational Frequencies dft_vib->comparison dft_nmr Calculated NMR Shifts dft_nmr->comparison xray X-ray Crystallography xray->comparison ftir FTIR Spectroscopy ftir->comparison nmr NMR Spectroscopy nmr->comparison conclusion Validated Computational Model comparison->conclusion

Caption: Logical relationship for comparing theoretical and experimental data.

Conclusion

This guide has outlined a comparative approach to the DFT analysis of this compound. By systematically comparing theoretical predictions with experimental data and the properties of related compounds, researchers can gain a deeper understanding of the molecule's structure-property relationships. This integrated computational and experimental strategy is invaluable for accelerating the design and development of new molecules with desired functionalities in the fields of drug discovery and materials science.

References

Comparative Cytotoxicity Analysis: Fluorinated vs. Non-Fluorinated Benzoylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and mitigating toxicity. The introduction of fluorine into bioactive molecules is a widely employed strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comparative overview of the cytotoxic profiles of fluorinated compounds and non-fluorinated benzoylacetonitrile derivatives, drawing upon available experimental data.

Data Summary: A Tale of Two Scaffolds

The following tables summarize the cytotoxic activity of select fluorinated compounds and non-fluorinated benzoylacetonitrile derivatives from various studies. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented as common metrics of cytotoxicity.

Table 1: Cytotoxicity of Selected Fluorinated Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated AminophenylhydrazinesCompound 6 (with 5 fluorine atoms)A549 (Lung Carcinoma)0.64[1]
Fluorinated Taxoids3'-DifluorovinyltaxoidsVarious (Drug-resistant)Subnanomolar to low nanomolar[2][3]
Fluorinated Hexahydroquinoline-3-carbonitrilesCompound 6iIshikawa (Endometrial)7.2[4]
Fluorinated Hexahydroquinoline-3-carbonitrilesCompound 6lCaco-2 (Colon)9.66[4]
Fluorinated Hexahydroquinoline-3-carbonitrilesCompound 6oHT-29 (Colon)9.39[4]
Fluorinated 4-AnilinoquinazolinesCompound 13SH-SY5Y (Neuroblastoma)13.1[5]
Fluorinated 4-AnilinoquinazolinesCompound 26A549 (Lung Adenocarcinoma)24.1[5]
Fluorinated 4-AnilinoquinazolinesCompound 26SH-SY5Y (Neuroblastoma)14.8[5]

Table 2: Cytotoxicity of Selected Non-Fluorinated Benzoylacetonitrile and Related Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
2-Phenylacrylonitrile DerivativesCompound 1g2aHCT116 (Colon)0.0059[6]
2-Phenylacrylonitrile DerivativesCompound 1g2aBEL-7402 (Liver)0.0078[6]
Naphthyridine DerivativesCompound 16HeLa (Cervical)0.7[7]
Naphthyridine DerivativesCompound 16HL-60 (Leukemia)0.1[7]
Naphthyridine DerivativesCompound 16PC-3 (Prostate)5.1[7]
Chalcone DerivativesChalcone 12MCF-7 (Breast)4.19[8]
Chalcone DerivativesChalcone 13MCF-7 (Breast)3.30[8]

From the available data, it is evident that both fluorinated and non-fluorinated scaffolds can exhibit potent cytotoxic activity, with some compounds demonstrating efficacy in the nanomolar range. The introduction of fluorine has been shown to enhance the cytotoxic effects in certain molecular contexts.[1][9] However, the diverse chemical space represented in these tables underscores that the overall molecular structure, and not just the presence or absence of fluorine, is a critical determinant of cytotoxicity.

Experimental Protocols: Assessing Cytotoxicity

A variety of in vitro assays are employed to determine the cytotoxic effects of chemical compounds. The following are generalized protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11]

  • Cell Seeding and Treatment: Prepare and treat cells with the test compound as described for the MTT assay.

  • Sample Collection: After incubation, collect a sample of the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing substrates for LDH.

  • Absorbance Measurement: Measure the change in absorbance over time, which is proportional to the amount of LDH released and, consequently, the extent of cell membrane damage.

Visualizing the Process: Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental process and potential biological mechanisms, the following diagrams are presented.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_choice Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_choice data_acq Data Acquisition assay_choice->data_acq ic50_calc IC50/GI50 Calculation data_acq->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity testing.

While the precise signaling pathways activated by fluorinated and non-fluorinated benzoylacetonitriles leading to cytotoxicity have not been definitively elucidated, compounds with similar structures often induce cell death through apoptosis.

apoptosis_pathway compound Cytotoxic Compound (Benzoylacetonitrile Derivative) cell Cancer Cell compound->cell stress Cellular Stress cell->stress mitochondria Mitochondrial Pathway stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway.

Conclusion

The available data suggests that both fluorinated and non-fluorinated benzoylacetonitrile-related structures hold promise as cytotoxic agents. Fluorination can be a valuable tool for enhancing potency, but its effect is highly dependent on the specific molecular context. The development of novel anticancer therapeutics requires a nuanced understanding of structure-activity relationships, and further direct comparative studies are warranted to fully elucidate the impact of fluorination on the cytotoxicity of benzoylacetonitriles. The experimental protocols and potential mechanistic pathways outlined in this guide provide a foundational framework for researchers in this field.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis. The validation of these methods is critical for ensuring the quality, consistency, and reliability of analytical data in research, development, and quality control. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Methodology Comparison

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity and selectivity, and the availability of instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
Principle Separation of the analyte in the liquid phase based on its interaction with a stationary phase, followed by detection using UV absorbance.Separation of the volatile analyte in the gas phase followed by mass-based detection and quantification.Direct measurement of the analyte concentration in solution based on the nuclear magnetic resonance of the ¹⁹F nucleus, without chromatographic separation.
Sample Volatility Not a prerequisite, making it suitable for a wide range of compounds.High volatility is required. Derivatization may be necessary for less volatile compounds.Not dependent on volatility.
Derivatization Generally not required as the aromatic ring provides a chromophore for UV detection.May be required to improve volatility and thermal stability.[1]Not required.
Selectivity Good selectivity is achieved through a combination of stationary phase chemistry and mobile phase composition.High selectivity is based on both chromatographic retention time and the mass-to-charge ratio of the analyte and its fragments.[2]Excellent selectivity due to the large chemical shift range of ¹⁹F, minimizing signal overlap.[3][4]
Sensitivity Typically in the µg/mL to ng/mL range.High sensitivity, often in the ng/mL to pg/mL range.Generally lower sensitivity compared to chromatographic methods, typically in the mg/mL to µg/mL range.
Sample Throughput High, especially with the use of autosamplers.Moderate, with run times influenced by the temperature program.Lower, as longer acquisition times may be needed for good signal-to-noise.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful validation of analytical techniques.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), expected to be in the UV region due to the aromatic ring.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute unknown samples to fall within the calibration range.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for trace analysis and impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary GC column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a stationary phase like 5% phenyl-methylpolysiloxane.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the parent compound and its expected fragments (e.g., m/z 50-300). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If derivatization is needed to improve volatility, common reagents for ketones include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

This is an absolute quantification method that does not require a calibration curve using an identical standard of the analyte, provided a certified internal standard is used.

Instrumentation:

  • NMR spectrometer with a fluorine probe.

NMR Parameters:

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., Acetone-d₆, Acetonitrile-d₃).

  • Internal Standard: A stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another certified reference material).

  • Pulse Sequence: A 90° pulse with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[3]

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.[3]

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution before analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for each validated method. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVGC-MS¹⁹F qNMR
Linearity (R²) > 0.999> 0.999Not Applicable (Absolute Method)
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.001 - 0.05 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL0.003 - 0.15 µg/mL~30 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation sp1 Weighing & Dissolution sp2 Dilution / Derivatization sp1->sp2 hplc HPLC sp2->hplc Liquid Sample gcms GC-MS sp2->gcms Volatile Sample qnmr qNMR sp2->qnmr Solution vd1 Linearity & Range hplc->vd1 gcms->vd1 vd2 Accuracy & Precision qnmr->vd2 vd1->vd2 vd3 Specificity vd2->vd3 vd4 LOD & LOQ vd3->vd4

Caption: General workflow for analytical method validation.

signaling_pathway cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method compound 3-(2,5-Difluorophenyl)- 3-oxopropanenitrile hplc HPLC compound->hplc Separation & UV Detection gcms GC-MS compound->gcms Volatilization & Mass Detection qnmr ¹⁹F qNMR compound->qnmr ¹⁹F Nucleus Resonance

Caption: Analytical approaches for the target compound.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following guidance is based on safety data for structurally similar compounds and is intended to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. Based on data for analogous compounds, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also presumed to be harmful if swallowed, in contact with skin, or inhaled.[2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect against splashes.[4][5] A face shield provides an additional layer of protection for the entire face.[4][6]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) and a lab coat or chemical-resistant suitGloves must be inspected before use and disposed of properly after handling.[2][7] A lab coat or suit protects against skin contact.[4][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used in poorly ventilated areas or when dusts or aerosols may be generated.[2][3][9] A full respiratory program, including fit-testing, is required for respirator use.[10]
Foot Protection Closed-toe shoesPrevents exposure from spills.[11]

First Aid Measures

Immediate action is critical in the event of exposure. The following table summarizes first aid procedures.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[12][13]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] Store locked up.[1]

Spill Management:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with a detergent and water, and collect the cleaning materials for disposal as hazardous waste.[15]

Disposal: All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[15][16]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous waste.[15]

  • Regulations: Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in general trash.[1][17]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe waste_container Store in Labeled, Sealed Hazardous Waste Container cleanup_waste->waste_container cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash waste_disposal Dispose via Approved Waste Management Facility waste_container->waste_disposal

Caption: Workflow for safe handling and disposal.

References

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Retrosynthesis Analysis

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3-(2,5-Difluorophenyl)-3-oxopropanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.